WZ-3146
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHGZZPEOCCYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659649 | |
| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-56-1 | |
| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Irreversible Binding of WZ-3146 to EGFR T790M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible binding mechanism of WZ-3146 to the T790M mutant of the Epidermal Growth Factor Receptor (EGFR). The emergence of the T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This compound was developed as a mutant-selective, irreversible inhibitor to overcome this clinical challenge. This document details the quantitative inhibitory data, experimental methodologies, and relevant signaling pathways.
Quantitative Analysis of this compound Inhibition
This compound is a potent and selective inhibitor of EGFR harboring the T790M resistance mutation. Its efficacy is attributed to its pyrimidine scaffold, which is distinct from the quinazoline core of many earlier EGFR inhibitors, and an acrylamide "warhead" that forms a covalent bond with a key cysteine residue in the ATP-binding pocket of the receptor.[1] The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| EGFR Mutant | Cell Line | Assay Type | IC50 (nM) | Reference |
| L858R/T790M | H1975 | Cell Viability | 29 | [2] |
| Del E746_A750/T790M | PC9 GR | Cell Viability | 3 | [2] |
| L858R | - | Kinase Assay | 2 | [2] |
| Del E746_A750 | - | Kinase Assay | 2 | [2] |
| L858R/T790M | - | Kinase Assay | 5 | [2] |
| Del E746_A750/T790M | - | Kinase Assay | 14 | [2] |
Mechanism of Irreversible Binding
This compound functions as a targeted covalent inhibitor. The binding process involves two key steps:
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding site of the EGFR kinase domain. The pyrimidine core and its substituents contribute to the affinity and selectivity for the mutant receptor over the wild-type form.
-
Covalent Bond Formation: Following the initial binding, the electrophilic acrylamide moiety of this compound is positioned in close proximity to the thiol group of the cysteine residue at position 797 (Cys797). This allows for a Michael addition reaction to occur, resulting in the formation of a stable, covalent bond between the inhibitor and the enzyme.[3][4]
This irreversible binding permanently blocks the ATP-binding site, thus inhibiting the kinase activity of the EGFR T790M mutant and preventing downstream signaling. The covalent nature of this interaction is crucial for its efficacy against the T790M mutant, which exhibits an increased affinity for ATP that often outcompetes reversible inhibitors.[5]
The formation of this covalent adduct has been confirmed by mass spectrometry. Analysis of the EGFR T790M kinase incubated with this compound revealed a stoichiometric addition of one inhibitor molecule to the protein. Further analysis of a pepsin digest of the modified protein by tandem mass spectrometry identified Cys797 as the specific site of modification.[3]
Mechanism of this compound irreversible binding to EGFR T790M.
Downstream Signaling Pathways Affected by EGFR T790M Inhibition
The constitutive activation of EGFR T790M drives tumor cell proliferation and survival through the activation of downstream signaling cascades. The two primary pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By irreversibly inhibiting EGFR T790M, this compound effectively blocks the phosphorylation and activation of these key downstream effectors, leading to cell growth arrest and apoptosis.
Inhibition of EGFR T790M signaling by this compound.
Experimental Protocols
In Vitro Kinase Assay for Irreversible Inhibitors
This protocol is designed to determine the inhibitory activity of this compound against recombinant EGFR T790M kinase.
Materials:
-
Recombinant human EGFR T790M kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction:
-
Add this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the EGFR T790M enzyme to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
To initiate the kinase reaction, add a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[1][2]
Materials:
-
EGFR T790M-mutant cell line (e.g., NCI-H1975)
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental workflow for the MTS cell viability assay.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its unique pyrimidine scaffold and irreversible binding mechanism confer potent and selective inhibitory activity against the drug-resistant EGFR T790M mutant. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working to understand and build upon the principles of covalent inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Inhibitory Effect of WZ-3146 on EGFR L858R Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR) is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of various cancers. The L858R mutation in the EGFR kinase domain is a common activating mutation found in non-small cell lung cancer (NSCLC), leading to constitutive kinase activity and tumor growth. While first-generation tyrosine kinase inhibitors (TKIs) are initially effective, acquired resistance, often through a secondary T790M mutation, limits their long-term efficacy. WZ-3146 is a novel, mutant-selective, irreversible EGFR inhibitor designed to overcome this resistance. This document provides a detailed technical overview of the mechanism of action of this compound, its quantitative inhibitory effects on EGFR L858R phosphorylation, and detailed protocols for key experimental assays.
Introduction to EGFR L858R and this compound
The epidermal growth factor receptor is a transmembrane protein that, upon ligand binding, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[1][2] This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][3]
The L858R point mutation, located in the activation loop of the kinase domain, destabilizes the inactive conformation of EGFR, leading to its constitutive activation even in the absence of a ligand.[4] This results in uncontrolled cell growth and is a key driver in a significant portion of NSCLC cases.[4]
This compound is a pyrimidine-based small molecule inhibitor that was developed to selectively target mutant forms of EGFR, including the L858R and the drug-resistant L858R/T790M variants, while sparing the wild-type (WT) receptor.[5][6] Its mechanism relies on the formation of a covalent bond, leading to potent and sustained inhibition.[5]
Mechanism of Action of this compound
This compound functions as an irreversible inhibitor of the EGFR kinase. Its structure allows it to specifically target the ATP-binding site of the mutant EGFR. The key to its irreversible action is the covalent modification of Cysteine 797 (Cys797) within the EGFR kinase domain.[5] This covalent bond formation permanently blocks the ATP-binding pocket, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This targeted covalent mechanism is crucial for its high potency against mutant EGFR, including the T790M resistance mutation.[5]
The inhibition of EGFR L858R phosphorylation by this compound effectively shuts down the aberrant signaling that drives tumor cell proliferation and survival. This leads to the suppression of downstream effectors such as AKT and ERK1/2.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
WZ-3146: A Novel Inducer of Apoptosis in Cancer Cells - A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mechanisms and experimental validation of WZ-3146-induced apoptosis in cancer cells. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental procedures.
Introduction
This compound has emerged as a promising small molecule inhibitor with potent pro-apoptotic activity in several cancer types, notably glioma and non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This guide elucidates the molecular mechanisms through which this compound exerts its cytotoxic effects, focusing on its role as a targeted therapeutic agent.
Mechanisms of this compound-Induced Apoptosis
This compound employs distinct mechanisms to trigger apoptosis in different cancer contexts, primarily through the inhibition of key survival proteins.
In Glioma: Targeting the Kinesin Superfamily Protein KIF4A
In glioma cells, this compound functions as a novel inhibitor of Kinesin Family Member 4A (KIF4A), a protein overexpressed in this malignancy and associated with poor prognosis. Inhibition of KIF4A by this compound initiates the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptotic cell death.
In Non-Small Cell Lung Cancer (NSCLC): Inhibition of EGFR-Mediated Survival Pathways
In NSCLC cells with activating mutations in the Epidermal Growth Factor Receptor (EGFR), specifically the G719X mutation, this compound demonstrates a different mode of action. It acts as a mutation-selective EGFR inhibitor, effectively blocking downstream pro-survival signaling pathways. Treatment with this compound leads to a significant reduction in the phosphorylation of EGFR, as well as the downstream effectors ERK and AKT. The inhibition of the ERK and PI3K/AKT pathways disrupts signals that promote cell survival and proliferation, thereby inducing apoptosis.
Quantitative Analysis of this compound Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) |
| U251 | Glioma | 1 | 48 |
| LN229 | Glioma | Not specified | 48 |
Note: this compound showed a dose- and time-dependent lethal effect on glioma cell lines.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Glioma Cells
| Cell Line | Treatment | BAX Expression | Bcl-2 Expression |
| U251 | This compound | Upregulated | Reduced |
| LN229 | This compound | Upregulated | Reduced |
Data obtained from Western blot analysis following treatment with this compound.
Table 3: Apoptosis Induction by this compound in Glioma Cells
| Cell Line | Treatment | Apoptosis Rate |
| U251 | This compound | Increased |
| LN229 | This compound | Increased |
Apoptosis was quantified by flow cytometric analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., U251, LN229)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate at 37°C for 4 hours or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIF4A, anti-BAX, anti-Bcl-2, anti-p-EGFR, anti-p-ERK, anti-p-AKT, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of specific cancers through the targeted induction of apoptosis. Its distinct mechanisms of action in glioma and EGFR-mutant NSCLC highlight its potential as a precision medicine. The experimental protocols provided in this guide offer a framework for the further investigation and validation of this compound and other novel anti-cancer agents.
WZ-3146: A Technical Guide to its Selectivity for Mutant vs. Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of WZ-3146, a potent inhibitor of epidermal growth factor receptor (EGFR), with a focus on its differential activity against mutant and wild-type forms of the receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Selectivity of this compound
This compound exhibits significant selectivity for oncogenic mutant forms of EGFR over the wild-type (WT) receptor. This selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR genotypes, compiled from multiple studies.
| EGFR Genotype | Cell Line | IC50 (nM) | Reference |
| Mutant EGFR | |||
| L858R | - | 2 | [1] |
| delE746_A750 | - | 2 | [1] |
| L858R/T790M | H1975 | 29 | [1] |
| delE746_A750/T790M | PC-9 GR | 3 | [1] |
| delE746_A750 | HCC827 | 3 | [1] |
| delE746_A750 | PC-9 | 15 | [1] |
| G719X | H3255 G719X | Reported effective at 50-500 nM | [2][3] |
| Wild-Type EGFR | |||
| WT | HN11 | >100-fold less potent than against mutant EGFR | [3] |
| WT (EGFR vIII) | Ba/F3 | >100-fold less potent than against mutant EGFR | [3] |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. Its selectivity for mutant EGFR, particularly those harboring the T790M resistance mutation, is attributed to its ability to effectively target the altered conformation of the kinase domain in these mutants while having a lower affinity for the wild-type receptor.[3]
By inhibiting the kinase activity of mutant EGFR, this compound effectively blocks downstream signaling pathways that are critical for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][4]
Caption: EGFR signaling pathway and the selective inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against EGFR kinase in a cell-free system.
Objective: To determine the IC50 value of this compound against wild-type and various mutant EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (WT and mutants)
-
This compound
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, BSA, TCEP)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to each well of the microplate.
-
Add the EGFR kinase enzyme (WT or mutant) to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Reaction Initiation: Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro biochemical kinase assay.
Cell-Based Viability Assay (MTS Assay)
This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines with different EGFR genotypes.[1]
Objective: To determine the IC50 of this compound in inhibiting the proliferation of EGFR-mutant and wild-type cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, PC-9, HCC827, HN11)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for each cell line.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the cell-based MTS viability assay.
Conclusion
The data and methodologies presented in this guide highlight the significant selectivity of this compound for mutant EGFR over its wild-type counterpart. This characteristic is a key attribute for a therapeutic agent, suggesting a potentially wider therapeutic window and reduced toxicity. The provided experimental protocols offer a framework for researchers to further investigate the activity and selectivity of this compound and similar compounds in the context of EGFR-driven malignancies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
WZ-3146: A Novel KIF4A Inhibitor for Glioma Therapy - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and biological characterization of WZ-3146, a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A), a protein implicated in the progression of glioma. This document details the identification of this compound, its mechanism of action, and its effects on glioma cell lines, presenting key quantitative data and experimental protocols for reproducibility and further investigation.
Discovery of this compound as a KIF4A Inhibitor
This compound was identified as a potential inhibitor of KIF4A expression through a computational screening approach using the Connectivity Map (CMap) database.[1] The discovery process involved identifying genes that are co-expressed with KIF4A in glioma patient data from The Cancer Genome Atlas (TCGA). Subsequently, a set of 20 genes that showed a strong positive or negative correlation with KIF4A expression were used to query the CMap database.[1] This analysis pinpointed this compound as a small molecule that is predicted to inhibit the expression of KIF4A.[1]
It is important to note that a detailed chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The compound, N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide, with CAS Number 1214265-56-1, was initially developed as a mutant-selective epidermal growth factor receptor (EGFR) inhibitor.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-glioma effects by inhibiting the expression of KIF4A, which leads to the induction of apoptosis.[1] KIF4A is a chromokinesin that plays a crucial role in mitosis and is overexpressed in glioma, correlating with a poor prognosis.[1] The inhibition of KIF4A by this compound triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2.[1]
Caption: this compound inhibits KIF4A expression, leading to apoptosis.
Quantitative Data on the Biological Activity of this compound
The anti-glioma effects of this compound were quantified through a series of in vitro assays on the U251 and LN229 human glioma cell lines. The data is summarized in the tables below.
Table 1: Effect of this compound on Glioma Cell Viability (MTT Assay)
| Cell Line | Concentration of this compound | Incubation Time (h) | % Cell Viability |
| U251 | 1 nM | 48 | ~50% |
| LN229 | 1 nM | 48 | ~60% |
Data extracted from figures in the primary research article.
Table 2: Effect of this compound on Glioma Cell Proliferation (EdU Assay)
| Cell Line | Treatment | % EdU Positive Cells |
| U251 | Control | ~45% |
| U251 | This compound (1 nM) | ~20% |
| LN229 | Control | ~50% |
| LN229 | This compound (1 nM) | ~25% |
Data extracted from figures in the primary research article.
Table 3: Effect of this compound on Glioma Cell Migration and Invasion (Transwell Assay)
| Cell Line | Assay | Treatment | Relative Number of Migrated/Invaded Cells |
| U251 | Migration | This compound (1 nM) | Significant Reduction |
| U251 | Invasion | This compound (1 nM) | Significant Reduction |
| LN229 | Migration | This compound (1 nM) | Significant Reduction |
| LN229 | Invasion | This compound (1 nM) | Significant Reduction |
Qualitative summary based on the primary research article's findings.
Table 4: Effect of this compound on Apoptosis in Glioma Cells (Flow Cytometry)
| Cell Line | Treatment | % Apoptotic Cells |
| U251 | Control | ~5% |
| U251 | This compound (1 nM) | ~25% |
| LN229 | Control | ~4% |
| LN229 | This compound (1 nM) | ~20% |
Data extracted from figures in the primary research article.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human glioma cell lines U251 and LN229 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed U251 and LN229 cells in 96-well plates at a density of 5x10³ cells per well.
-
After 24 hours, treat the cells with varying concentrations of this compound or DMSO as a control for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
EdU Assay for Cell Proliferation
-
Seed U251 and LN229 cells in 24-well plates.
-
Treat the cells with 1 nM this compound or DMSO for 48 hours.
-
Incubate the cells with 50 µM EdU for 2 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Perform the Apollo staining reaction according to the manufacturer's protocol.
-
Stain the cell nuclei with Hoechst 33342.
-
Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Colony Formation Assay
-
Seed 500 cells per well in 6-well plates.
-
Treat the cells with 1 nM this compound or DMSO.
-
Incubate the cells for approximately 2 weeks, replacing the medium every 3 days.
-
When visible colonies have formed, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Count the number of colonies.
Transwell Assay for Migration and Invasion
-
For the invasion assay, pre-coat the upper chamber of the Transwell inserts with Matrigel. For the migration assay, no coating is necessary.
-
Seed 5x10⁴ cells in the upper chamber in a serum-free medium.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Treat the cells in the upper chamber with 1 nM this compound or DMSO.
-
Incubate for 24 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the insert with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of migrated/invaded cells under a microscope.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KIF4A, Bcl-2, BAX, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and visualize with a chemiluminescence imaging system.
Flow Cytometry for Apoptosis Analysis
-
Treat U251 and LN229 cells with 1 nM this compound or DMSO for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the discovery and experimental validation of this compound.
Caption: Computational workflow for identifying this compound.
Caption: Experimental validation of this compound's anti-glioma effects.
References
In Vitro Characterization of WZ-3146: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ-3146 is a potent, mutant-selective, irreversible inhibitor of the epidermal growth factor receptor (EGFR). It has demonstrated significant activity against various EGFR mutations, including those that confer resistance to first and second-generation EGFR inhibitors, such as the T790M mutation. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The in vitro inhibitory activity of this compound has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative view of its potency against different EGFR mutants and in various cancer cell lines.
Table 1: Biochemical Inhibition of EGFR Mutants by this compound
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| EGFR L858R | 2 | Kinase Assay | [1] |
| EGFR del E746_A750 | 2 | Kinase Assay | [1] |
| EGFR L858R/T790M | 5 | Kinase Assay | [1] |
| EGFR del E746_A750/T790M | 14 | Kinase Assay | [1] |
| Wild-Type EGFR | 66 | Kinase Assay | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) / Effect | Reference |
| HCC827 | del E746_A750 | MTS Assay | 3 | [1] |
| PC-9 | del E746_A750 | MTS Assay | 15 | [1] |
| H1975 | L858R/T790M | MTS Assay | 29 | [1] |
| PC-9 GR | del E746_A750/T790M | MTS Assay | 3 | [1] |
| U251 (Glioma) | Not specified | MTT Assay | Dose-dependent decrease in viability | [2] |
| LN229 (Glioma) | Not specified | MTT Assay | Dose-dependent decrease in viability | [2] |
| H3255 G719X | L858R background | Clonogenic Assay | Inhibition at 50-500 nM | [3] |
| PC-9 G719X | del E746_A750 background | Clonogenic Assay | Inhibition at 50-500 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are the protocols for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
-
Principle: The assay measures the transfer of a radiolabeled phosphate from ATP to a peptide or protein substrate by the kinase. Inhibition of the kinase results in a reduced signal.
-
Procedure:
-
Prepare a reaction mixture containing the purified EGFR enzyme (wild-type or mutant), a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a buffer containing MgCl2, MnCl2, and BSA.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assays
These assays assess the impact of this compound on the growth and survival of cancer cells.
-
MTT/MTS Assay:
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
-
-
Colony Formation Assay:
-
Principle: This assay evaluates the ability of single cells to undergo sufficient proliferation to form a colony.
-
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Fix the colonies with a solution like methanol and stain them with crystal violet.
-
Count the number of colonies in each well.
-
-
Apoptosis Assays
These methods determine whether this compound induces programmed cell death.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with this compound for a desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Western Blot for Apoptosis Markers:
-
Principle: This technique detects changes in the expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2.
-
Procedure:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a method like the BCA assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BAX, Bcl-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Western Blot for Signaling Pathway Analysis
This method is used to investigate the effect of this compound on downstream signaling pathways of EGFR.
-
Procedure: The protocol is similar to the western blot for apoptosis markers, but utilizes primary antibodies specific for total and phosphorylated forms of key signaling proteins, such as EGFR, AKT, and ERK. This allows for the assessment of the inhibition of pathway activation.
Mandatory Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the EGFR signaling pathway.
Caption: this compound inhibits mutant EGFR, blocking downstream ERK and AKT signaling pathways.
Experimental Workflow for Cell Viability Assessment
This diagram outlines the typical workflow for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Logical Relationship of this compound's Covalent Inhibition
This diagram illustrates the covalent binding mechanism of this compound to the EGFR kinase domain.
Caption: this compound forms a covalent bond with Cysteine 797 in the EGFR ATP binding pocket.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WZ-3146 Treatment of H1975 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ-3146 is a potent and selective next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation present in the H1975 cell line. The H1975 cell line, derived from a patient with lung adenocarcinoma, possesses both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, making it a critical model for studying therapeutic strategies to overcome TKI resistance.
This document provides detailed protocols for treating H1975 lung cancer cells with this compound and outlines key experiments to assess its biological effects, including cell viability, apoptosis, and impact on downstream signaling pathways.
Mechanism of Action
This compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This covalent modification leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. The inhibition of these pathways ultimately results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in EGFR-mutant lung cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in H1975 lung cancer cells.
Table 1: In Vitro Efficacy of this compound in H1975 Cells
| Parameter | Value | Reference |
| IC50 | 29 nM | [1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: NCI-H1975 (ATCC® CRL-5908™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
H1975 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed H1975 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 500 nM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
H1975 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed H1975 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, AKT and ERK.
Materials:
-
H1975 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 0, 50, 100 nM) for 2 to 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many antibodies.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control. A study on glioma cells showed that this compound treatment led to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein Bcl-2.[2]
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK/ERK pathways.
Caption: Workflow for evaluating this compound efficacy in H1975 lung cancer cells.
References
Application Notes and Protocols for WZ-3146 in a Xenograft Mouse Model of Glioma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of WZ-3146, a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A), in the context of glioma research. Preclinical in vitro studies have demonstrated the potent anti-glioma effects of this compound, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1] While in vivo studies using this compound in a glioma xenograft model are not yet published, this document outlines detailed protocols for the in vitro evaluation of this compound and presents a proposed experimental workflow for its application in a xenograft mouse model based on established methodologies.
Introduction
Glioma is the most prevalent and aggressive primary malignant tumor of the central nervous system.[1] Current treatment modalities, including surgery, radiation, and chemotherapy, often have limited efficacy, highlighting the urgent need for novel therapeutic strategies. Recent research has identified Kinesin Family Member 4A (KIF4A) as a promising therapeutic target in glioma. KIF4A is overexpressed in glioma tissues and its elevated expression is associated with a poor prognosis.[1] Suppression of KIF4A has been shown to inhibit the progression of glioma.[1]
This compound has been identified as a small molecule inhibitor of KIF4A.[1] In vitro studies have demonstrated that this compound effectively inhibits glioma cell viability and proliferation, suppresses migration and invasion, and induces apoptosis.[1] These findings provide a strong rationale for investigating the therapeutic potential of this compound in a preclinical in vivo setting, such as a xenograft mouse model of glioma.
Mechanism of Action
This compound exerts its anti-glioma effects primarily through the inhibition of KIF4A.[1] KIF4A is a microtubule-based motor protein that plays a crucial role in mitosis and cytokinesis. By inhibiting KIF4A, this compound disrupts these essential cellular processes, leading to cell cycle arrest and ultimately apoptosis. The induction of apoptosis by this compound is further evidenced by the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2 in glioma cells following treatment.[2]
The signaling pathway affected by this compound-mediated KIF4A inhibition culminates in the activation of the apoptotic cascade.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on the glioma cell lines U251 and LN229.
Table 1: Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (nM) | Incubation Time (h) | % Viability Reduction (Mean ± SD) |
| U251 | 1 | 48 | 55 ± 5 |
| LN229 | 1 | 48 | 50 ± 6 |
Table 2: Cell Proliferation (EdU Assay)
| Cell Line | This compound Treatment | % Proliferating Cells (Mean ± SD) |
| U251 | Control | 100 ± 8 |
| U251 | This compound (1 nM) | 40 ± 6 |
| LN229 | Control | 100 ± 7 |
| LN229 | This compound (1 nM) | 45 ± 5 |
Table 3: Cell Migration (Transwell Assay)
| Cell Line | This compound Treatment | % Migrated Cells (Relative to Control, Mean ± SD) |
| U251 | This compound (1 nM) | 35 ± 4 |
| LN229 | This compound (1 nM) | 40 ± 5 |
Table 4: Cell Invasion (Transwell Assay with Matrigel)
| Cell Line | This compound Treatment | % Invading Cells (Relative to Control, Mean ± SD) |
| U251 | This compound (1 nM) | 30 ± 5 |
| LN229 | This compound (1 nM) | 38 ± 6 |
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: Human glioma cell lines U251 and LN229.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. MTT Assay for Cell Viability
-
Seed 5x10³ cells per well in a 96-well plate and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
3. EdU Assay for Cell Proliferation
-
Seed cells in 96-well plates and treat with this compound (e.g., 1 nM) or vehicle control for 48 hours.
-
Perform the EdU assay using a commercial kit according to the manufacturer's instructions.
-
Briefly, incubate cells with EdU for 2 hours, then fix, permeabilize, and stain with Apollo reaction solution.
-
Counterstain the nuclei with Hoechst 33342.
-
Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells.
4. Transwell Assay for Cell Migration and Invasion
-
For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.
-
Seed 5x10⁴ cells in the upper chamber in serum-free medium.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Add this compound (e.g., 1 nM) or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-migrated/invaded cells from the top of the insert.
-
Fix and stain the cells on the bottom of the insert with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
5. Western Blot Analysis
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against KIF4A, Bcl-2, BAX, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Proposed Xenograft Mouse Model Protocol
Disclaimer: The following protocol is a proposed workflow based on standard practices for establishing glioma xenografts and general knowledge of in vivo drug administration. Specific parameters such as this compound dosage and administration frequency may require optimization.
1. Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with sterile food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
2. Tumor Cell Implantation
-
Cell Preparation: Harvest U251 or LN229 cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneous Model: Inject 100-200 µL of the cell suspension (1-5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, stereotactically inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) into the striatum or cerebral hemisphere of anesthetized mice.
3. This compound Administration (Proposed)
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and/or a mixture of PEG300, Tween 80, and saline). The final concentration should be determined based on solubility and the desired dose.
-
Dosage: Based on in vitro efficacy (effective at 1 nM), a starting dose for in vivo studies could be in the range of 1-10 mg/kg. This will require optimization through a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery. Oral gavage could also be considered depending on the drug's bioavailability.
-
Frequency: Administer this compound daily or every other day for a defined period (e.g., 3-4 weeks).
4. Monitoring and Endpoints
-
Tumor Growth: For subcutaneous tumors, measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2. For orthotopic tumors, monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or MRI.
-
Body Weight and Health: Monitor the body weight and general health of the mice regularly.
-
Survival Analysis: Record the date of death or euthanasia for each mouse. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³ for subcutaneous tumors), or if they show signs of significant distress or weight loss (>20%).
-
Tumor Analysis: At the end of the study, harvest tumors for histological analysis (H&E staining) and molecular analysis (e.g., Western blotting for KIF4A, Bcl-2, BAX; immunohistochemistry for proliferation markers like Ki-67).
Conclusion
This compound is a promising novel inhibitor of KIF4A with demonstrated anti-glioma activity in vitro. The provided protocols offer a framework for the continued investigation of this compound's therapeutic potential. The successful application of this compound in a xenograft mouse model of glioma, following the proposed experimental workflow, would provide crucial preclinical evidence to support its further development as a targeted therapy for this devastating disease.
References
- 1. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of EGFR Phosphorylation Following WZ-3146 Treatment
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2] WZ-3146 is a potent, mutant-selective, irreversible inhibitor of EGFR.[2] It specifically targets EGFR mutants, including those with the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[2] This selectivity makes this compound a valuable tool for studying EGFR signaling and a potential therapeutic agent.
Western blotting is a fundamental technique used to detect and quantify the phosphorylation status of EGFR (p-EGFR) and downstream signaling proteins. This application note provides a detailed protocol for the use of this compound to inhibit EGFR phosphorylation in cancer cell lines and the subsequent analysis of p-EGFR levels by Western blot.
Mechanism of Action of this compound
This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2] This covalent modification permanently inactivates the kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on various EGFR mutants as determined by in vitro kinase assays and cell growth assays.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | EGFR L858R | Kinase Assay | 2 |
| This compound | EGFR L858R/T790M | Kinase Assay | 2 |
| This compound | EGFR E746_A750 | Kinase Assay | 5 |
| This compound | EGFR E746_A750/T790M | Kinase Assay | 14 |
| This compound | Wild-Type EGFR | Kinase Assay | 66 |
| This compound | PC9 GR (EGFR del E746_A750/T790M) | Cell Growth Assay | 3 |
| This compound | H1975 (EGFR L858R/T790M) | Cell Growth Assay | 29 |
Data sourced from Zhou W, et al. Nature. 2009.[2][3]
Western Blot Analysis of p-EGFR Inhibition by this compound
A study by Zhou et al. demonstrated the dose-dependent inhibition of EGFR phosphorylation by this compound in PC9 GR cells, which harbor the EGFR del E746_A750/T790M mutation.[2] The results, as visualized by Western blot, are summarized in the table below.
| This compound Concentration (nM) | Observed p-EGFR (Tyr1068) Level | Observed p-Akt (Ser473) Level | Observed p-ERK1/2 (Thr202/Tyr204) Level |
| 0 (Control) | High | High | High |
| 37 | Moderately Decreased | Moderately Decreased | Moderately Decreased |
| 111 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 333 | Strongly Inhibited | Strongly Inhibited | Strongly Inhibited |
| 1000 | Completely Inhibited | Completely Inhibited | Completely Inhibited |
Qualitative summary based on the Western blot data presented in Zhou W, et al. Nature. 2009.[2]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Materials and Reagents
-
Cell Line: PC9 GR (gefitinib-resistant) NSCLC cells harboring EGFR del E746_A750/T790M mutation.
-
Inhibitor: this compound (stock solution prepared in DMSO).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% gradient gels), SDS-PAGE running buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-EGFR, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol for this compound Treatment and Western Blot Analysis of p-EGFR
-
Cell Culture and Treatment:
-
Culture PC9 GR cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 37 nM, 111 nM, 333 nM, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 16 hours at 37°C.[2]
-
-
Cell Lysis and Protein Extraction:
-
After incubation, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL per well) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions:
-
anti-p-EGFR (Tyr1068): 1:1000
-
anti-EGFR: 1:1000
-
anti-p-Akt (Ser473): 1:1000
-
anti-Akt: 1:1000
-
anti-p-ERK1/2 (Thr202/Tyr204): 1:1000
-
anti-ERK1/2: 1:1000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal to account for any variations in protein loading. Similarly, normalize p-Akt and p-ERK1/2 to their respective total protein levels.
-
References
- 1. CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer - Hara - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with WZ-3146 in PC-9 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ-3146 is a potent and selective inhibitor of mutant epidermal growth factor receptor (EGFR), particularly effective against the T790M resistance mutation often found in non-small cell lung cancer (NSCLC). The PC-9 cell line, derived from a human lung adenocarcinoma, harbors an activating EGFR exon 19 deletion, making it highly sensitive to EGFR tyrosine kinase inhibitors (TKIs). This document provides detailed protocols for assessing the cell viability of PC-9 cells in response to treatment with this compound, along with an overview of the underlying signaling pathways. These protocols are intended to guide researchers in accurately quantifying the cytotoxic and cytostatic effects of this compound.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in the PC-9 human NSCLC cell line. This data provides a quantitative measure of the drug's potency in inhibiting cell growth.
| Cell Line | Genotype | This compound IC50 (nM) |
| PC-9 | EGFR del E746_A750 | 23 |
Signaling Pathway
This compound exerts its effects by inhibiting the autophosphorylation of the mutant EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.
Experimental Workflow
The overall experimental workflow for assessing the viability of PC-9 cells treated with this compound involves cell culture, treatment with the compound, performing a cell viability assay such as the MTT assay, and subsequent data analysis.
Experimental Protocols
PC-9 Cell Culture
Materials:
-
PC-9 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of PC-9 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth daily. Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a suitable density (e.g., 1:4 to 1:8 split ratio).
Cell Viability (MTT) Assay
Materials:
-
PC-9 cells in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest PC-9 cells and perform a cell count to determine cell concentration.
-
Dilute the cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%. This can be calculated using non-linear regression analysis software.
-
Application Notes and Protocols: WZ-3146 in Combination with Chemotherapy for Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ-3146 is a mutant-selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in a subset of non-small cell lung cancers (NSCLC).[1] While targeted therapies like this compound offer significant promise, combination strategies with traditional chemotherapy are being explored to enhance efficacy, overcome potential resistance, and improve patient outcomes. Preclinical data for other EGFR tyrosine kinase inhibitors (TKIs) suggest that combining them with chemotherapy can be a synergistic approach, potentially targeting the heterogeneity of cancer cells and eliminating subclones resistant to EGFR TKIs.[1]
These application notes provide an overview of this compound, its mechanism of action, and detailed, hypothetical protocols for preclinical evaluation of its combination with standard-of-care chemotherapy for lung cancer. It is important to note that while the rationale for such combinations is strong, specific preclinical or clinical data for this compound combined with chemotherapy were not available in the public domain at the time of this writing. The following protocols are therefore based on established methodologies for evaluating drug combinations.
This compound: Mechanism of Action and Preclinical Activity
This compound selectively inhibits EGFR mutants, including L858R and exon 19 deletions, with high potency.[1] Its mechanism of action involves the downstream inhibition of key signaling pathways crucial for cell proliferation and survival, namely the ERK and AKT pathways.[2][3] Studies have shown that this compound can induce cytotoxic effects and inhibit the growth of EGFR-mutant NSCLC cells.[2][3] Furthermore, there is evidence to suggest that this compound may also act as a small molecule inhibitor of KIF4A, a protein implicated in glioma progression, leading to the induction of apoptosis.[4][5][6][7]
Quantitative Data for this compound
| Parameter | Cell Line | EGFR Mutation | Value | Reference |
| IC50 | HCC827 | Del E746_A750 | 3 nM | [1] |
| IC50 | PC9 | Del E746_A750 | 15 nM | [1] |
| IC50 | H1975 | L858R/T790M | 29 nM | [1] |
| IC50 | PC9 GR | Del E746_A750/T790M | 3 nM | [1] |
Signaling Pathway of this compound Action
Caption: this compound inhibits mutant EGFR, blocking downstream signaling.
Experimental Protocols for Combination Studies
The following protocols outline a suggested workflow for the preclinical evaluation of this compound in combination with standard chemotherapy agents for NSCLC, such as cisplatin and pemetrexed.[2]
Experimental Workflow
Caption: Proposed workflow for preclinical evaluation of this compound combination therapy.
Protocol 1: In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically with chemotherapy to inhibit the growth of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975 with EGFR mutations; A549 as EGFR wild-type control)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
Pemetrexed (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound, cisplatin, and pemetrexed.
-
Single Agent Treatment: Treat cells with a range of concentrations of each drug individually to determine the IC50 value for each agent in each cell line.
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and the chosen chemotherapeutic agent (e.g., cisplatin) at a constant ratio based on their individual IC50 values.
-
Incubation: Incubate the treated plates for 72 hours.
-
Viability Assay: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Protocol 2: In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model of NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NSCLC cells (e.g., HCC827)
-
Matrigel
-
This compound formulated for in vivo administration
-
Cisplatin formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and dosage.
-
Tumor and Body Weight Measurement: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Analyze for statistically significant differences. Also, assess toxicity by monitoring changes in body weight and any adverse clinical signs.
Logical Rationale for Combination Therapy
References
- 1. onclive.com [onclive.com]
- 2. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing W-3146 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZ-3146 is a potent, irreversible, mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), demonstrating significant promise in preclinical models of non-small cell lung cancer (NSCLC) and glioma.[1][2][3][4][5] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound, compiled from published research and supplier recommendations. The provided methodologies aim to ensure consistent and effective delivery of the compound in animal models, facilitating reproducible experimental outcomes.
Introduction to this compound
This compound is a pyrimidine-based small molecule inhibitor that selectively targets activating and resistance mutations in EGFR, including L858R, exon 19 deletions (E746_A750), and the T790M resistance mutation.[1][2][6] Its mechanism of action involves the irreversible covalent binding to a cysteine residue in the ATP-binding site of the mutant EGFR kinase, thereby inhibiting downstream signaling pathways critical for tumor cell proliferation and survival, such as the ERK and AKT pathways.[7][8] Recent studies have also suggested a role for this compound as a small molecule inhibitor of KIF4A in glioma models.[4][5]
Key Characteristics of this compound:
| Property | Description | Reference |
| Target | Mutant EGFR (L858R, E746_A750, T790M) | [1][2][6] |
| Mechanism | Irreversible covalent inhibitor | [3][6] |
| Downstream Effects | Inhibition of ERK and AKT signaling pathways | [7][8] |
| Therapeutic Area | Non-Small Cell Lung Cancer (NSCLC), Glioma | [3][4][5] |
In Vivo Formulation and Preparation
The successful in vivo application of this compound is critically dependent on its proper formulation to ensure bioavailability and consistent exposure. Due to its likely poor aqueous solubility, this compound requires a specific vehicle for effective administration in animal models.
Recommended Vehicle Formulations
Several vehicle formulations have been proposed for the in vivo delivery of this compound. The selection of a suitable vehicle is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles.
| Formulation | Composition | Suitability | Reference |
| Formulation 1 | 10% DMSO, 90% Corn oil | Oral administration, suitable for long-term studies. | |
| Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous or intraperitoneal injection. | |
| Formulation 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intravenous or intraperitoneal injection, alternative to PEG300. |
Step-by-Step Preparation Protocol (Formulation 1)
This protocol is based on a published in vivo study demonstrating the efficacy of this compound in a murine lung cancer model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Working Solution Preparation:
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the corresponding volume of corn oil to achieve the final desired concentration and a 10% DMSO concentration. For example, to prepare 1 mL of a 1 mg/mL working solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of corn oil.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. The final formulation should be a uniform, milky suspension.
-
-
Administration:
-
The formulation should be prepared fresh daily before administration.
-
Administer the suspension to the animal via oral gavage at the desired dosage. A typical dosage used in a previous study was 100 mg/kg, administered once daily.
-
In Vivo Experimental Protocol: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude) or other appropriate immunodeficient strains.
Cell Lines:
-
NSCLC cell lines harboring EGFR mutations (e.g., PC9, H1975) or glioma cell lines.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation as described in Section 2.2.
-
Administer this compound to the treatment group via oral gavage at the desired dosage and schedule (e.g., 100 mg/kg, once daily).
-
Administer the vehicle (10% DMSO, 90% corn oil) to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits mutant EGFR, blocking downstream ERK and AKT signaling.
In Vivo Study Workflow
Caption: Workflow for an in vivo xenograft study of this compound.
Conclusion
The successful in vivo evaluation of this compound relies on appropriate formulation and a well-defined experimental protocol. The provided guidelines, based on published literature and supplier data, offer a robust starting point for researchers. Adherence to these protocols will help ensure the generation of reliable and reproducible data, which is essential for the further development of this promising anti-cancer agent. It is recommended that researchers perform pilot studies to determine the optimal dosage and treatment schedule for their specific animal model and cell line.
References
- 1. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - this compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - Cancer Cell International - Figshare [springernature.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 5. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthotopic Models Using New, Murine Lung Adenocarcinoma Cell Lines Simulate Human Non-Small Cell Lung Cancer Treated with Immunotherapy [mdpi.com]
Application Note: Analysis of Apoptosis Induced by WZ-3146 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
WZ-3146 is a small molecule inhibitor with demonstrated anti-cancer properties. Initially recognized for its activity against mutant Epidermal Growth Factor Receptor (EGFR), particularly G719X mutations, it has been shown to inhibit critical pro-survival signaling pathways such as ERK and AKT.[1][2] More recent studies have identified this compound as a novel inhibitor of Kinesin Family Member 4A (KIF4A).[3][4] Inhibition of these targets disrupts cellular homeostasis and potently induces apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and glioma.[1][3]
This document provides a comprehensive guide to inducing and quantifying apoptosis in cancer cells following treatment with this compound. The primary method described is flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining, a robust and widely accepted technique for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells.[5][6]
Principle of the Assay
The Annexin V/PI assay is a standard method for detecting apoptosis by flow cytometry.[7] The principle is based on two key cellular changes during the apoptotic process:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[6]
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is compromised.[5]
This dual-staining approach enables the classification of cells into four distinct populations:
-
Live Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis by inhibiting key oncogenic proteins, leading to the activation of the intrinsic apoptotic cascade. The drug has been shown to target both mutant EGFR and KIF4A.[1][3] Inhibition of these proteins disrupts downstream pro-survival signaling (PI3K/AKT, MEK/ERK) and modulates the balance of Bcl-2 family proteins, favoring pro-apoptotic members like BAX and BIM over anti-apoptotic members like Bcl-2 and Mcl-1.[3][8][9] This shift ultimately leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of effector caspases (e.g., Caspase-3), culminating in programmed cell death.
Quantitative Data Summary
The following table summarizes the apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Total Apoptosis (%) (Early + Late) | Reference |
| U251 | Glioma | 1 nM | 48 hours | ~25-30% | [3] |
| LN229 | Glioma | 1 nM | 48 hours | ~20-25% | [3] |
| H3255 G719A | NSCLC | 500 nM | 48 hours | ~35-40% | [1] |
| PC-9 G719S | NSCLC | 500 nM | 48 hours | ~30-35% | [1] |
Note: Apoptosis percentages are estimated from published graphical data and represent a significant increase over untreated controls.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for treating cells with this compound and analyzing apoptosis using an Annexin V-FITC/PI flow cytometry assay.
A. Materials and Reagents
-
Cancer cell line of interest (e.g., U251, H3255 G719X)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA or gentle non-enzymatic cell dissociation solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile deionized water
-
6-well plates, conical tubes (15 mL), flow cytometry tubes
B. Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest (e.g., 2-5 x 10⁵ cells/well).[7]
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7]
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from the stock solution. Include a range of concentrations (e.g., 1 nM to 500 nM) to determine the optimal dose.[1][3]
-
Prepare a vehicle control using the same final concentration of DMSO as the highest this compound dose (typically <0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).[1][3]
C. Cell Harvesting and Staining
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer from the kit with sterile deionized water. Prepare enough for cell washing and resuspension. Keep on ice.
-
Harvest Cells:
-
Floating Cells: Carefully collect the culture medium from each well, which contains floating apoptotic cells, and transfer it to a labeled 15 mL conical tube.
-
Adherent Cells: Wash the remaining adherent cells once with PBS. Detach the cells using trypsin-EDTA. Once detached, neutralize the trypsin with complete medium and combine these cells with the corresponding supernatant collected in the previous step.[6]
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and gently wash the cell pellet once with 1-2 mL of ice-cold PBS.[5][7]
-
Resuspension: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a fresh flow cytometry tube.
-
Add 5 µL of Annexin V-FITC solution.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube to mix.[7]
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[5][7]
D. Flow Cytometry Analysis
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[5]
-
Acquisition: Analyze the samples on a flow cytometer immediately (within one hour).
-
Setup:
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and voltage settings.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Use quadrant gates to distinguish the four populations: Live (lower left), Early Apoptotic (lower right), Late Apoptotic/Necrotic (upper right), and Necrotic (upper left).
-
Calculate the percentage of cells in each quadrant for all samples.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps of the protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - this compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - Cancer Cell International - Figshare [springernature.figshare.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Note: Assessing the Efficacy of WZ-3146 Using a Colony Formation Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
WZ-3146 is a potent, mutant-selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against mutations such as G719X, L858R, and del E746-A750.[1] Recent studies have also identified this compound as a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A).[2][3][4] Its mechanism of action involves the inhibition of key downstream signaling pathways, including the ERK and AKT pathways, which are crucial for cell proliferation and survival.[1] Furthermore, this compound has been shown to induce apoptosis in cancer cells.[2][3][4] The colony formation assay, or clonogenic assay, is a well-established in vitro method for determining the long-term survival and proliferative capacity of a single cell after exposure to cytotoxic agents. This application note provides a detailed protocol for assessing the efficacy of this compound in cancer cell lines using a colony formation assay.
Principle of the Assay
The colony formation assay measures the ability of a single cell to undergo enough divisions to form a colony, which is typically defined as a cluster of at least 50 cells. This assay is considered the gold standard for evaluating the effects of cytotoxic agents on cancer cells in vitro. By treating cancer cells with this compound and subsequently allowing them to grow for an extended period, the reduction in the number and size of colonies formed compared to an untreated control provides a quantitative measure of the drug's efficacy.
Data Presentation
The efficacy of this compound can be quantified by counting the number of colonies and calculating the surviving fraction at various concentrations. The surviving fraction is determined by normalizing the number of colonies in the treated wells to the number of colonies in the control (untreated) wells. The following table presents representative data on the clonogenic inhibition by this compound in Non-Small Cell Lung Cancer (NSCLC) cell lines harboring EGFR G719X mutations.[5]
| Cell Line | This compound Concentration (nM) | Representative Number of Colonies | Surviving Fraction (%) |
| H3255 G719X | 0 (Control) | 150 | 100 |
| 50 | 110 | 73 | |
| 100 | 75 | 50 | |
| 200 | 30 | 20 | |
| 500 | 5 | 3 | |
| PC-9 G719X | 0 (Control) | 120 | 100 |
| 50 | 85 | 71 | |
| 100 | 50 | 42 | |
| 200 | 15 | 13 | |
| 500 | 2 | 2 |
Experimental Protocols
This protocol is adapted from methodologies used in recent studies on this compound.[2][3]
Materials and Reagents
-
Cancer cell lines of interest (e.g., U251, LN229, H3255 G719X, PC-9 G719X)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Fixation solution: 4% paraformaldehyde in PBS or 70% ethanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Dimethyl sulfoxide (DMSO)
Procedure
-
Cell Seeding:
-
Harvest and count the cells using a hemocytometer or an automated cell counter.
-
Prepare a single-cell suspension in a complete culture medium.
-
Seed the cells into 6-well plates at a density of 1000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the control (typically ≤ 0.1%).
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound (e.g., 50, 100, 200, 500 nM). Include a vehicle control (DMSO) group.
-
Incubate the plates for the desired treatment duration (e.g., 48 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium and replace it with a fresh, complete culture medium.
-
Return the plates to the incubator and allow the colonies to grow for 10-14 days. Monitor the plates periodically to ensure colonies in the control wells have reached the appropriate size (at least 50 cells).
-
-
Fixation and Staining:
-
Carefully remove the medium from the wells and gently wash twice with PBS.
-
Add 1 ml of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 ml of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Visually inspect the plates and count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.
-
Calculate the Surviving Fraction (SF) for each treatment group using the following formula:
-
SF = (Number of colonies in treated well / Number of colonies in control well) x 100%
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits mutant EGFR and KIF4A, leading to reduced proliferation and induced apoptosis.
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay to evaluate this compound efficacy.
References
- 1. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for WZ-3146 in EGFR-Mutant NSCLC Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), which leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival. While EGFR tyrosine kinase inhibitors (TKIs) have shown remarkable efficacy in patients with EGFR-mutant NSCLC, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term clinical benefit.
WZ-3146 is a potent, irreversible, and mutant-selective EGFR inhibitor designed to overcome T790M-mediated resistance. It covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly inactivating the receptor. Its high selectivity for mutant EGFR, including the T790M variant, over wild-type (WT) EGFR minimizes off-target effects and associated toxicities. These characteristics make this compound an invaluable tool for studying the biology of EGFR-mutant NSCLC and for the preclinical development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its inhibitory activity, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experimental assays.
Quantitative Data Presentation
The inhibitory activity of this compound has been evaluated against various EGFR-mutant NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating its potent and selective activity against EGFR T790M-harboring cells.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| PC9 | del E746_A750 | >1000 | [1] |
| PC9GR | del E746_A750, T790M | 8 | [1] |
| H1975 | L858R, T790M | 6 | [1] |
| Ba/F3 | del E746_A750 | 100-200 | [1] |
| Ba/F3 | del E746_A750, T790M | <2 | [1] |
| Ba/F3 | L858R | 100-200 | [1] |
| Ba/F3 | L858R, T790M | <2 | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the EGFR signaling cascade. The diagrams below illustrate the EGFR pathway, the mechanism of this compound action, and a typical experimental workflow.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes the determination of the IC50 value of this compound in EGFR-mutant NSCLC cell lines using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[1][2]
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., H1975, PC9GR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3,000-8,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve final concentrations ranging from sub-nanomolar to micromolar.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of EGFR Pathway Inhibition
This protocol outlines the procedure for assessing the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.[1]
Materials:
-
EGFR-mutant NSCLC cell lines
-
Complete growth medium
-
This compound
-
EGF (optional, for stimulation)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if desired.
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
(Optional) Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous NSCLC xenograft mouse model.[3]
Materials:
-
EGFR-mutant NSCLC cell line (e.g., H1975)
-
Immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest NSCLC cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a formulation of this compound in the vehicle. The dose and schedule should be determined based on preliminary studies (e.g., 50-100 mg/kg, daily oral gavage).
-
Administer this compound or vehicle to the respective groups for the duration of the study (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers and body weight 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the this compound treated and vehicle control groups to assess anti-tumor efficacy.
-
Conclusion
This compound is a powerful research tool for investigating EGFR-mutant NSCLC, particularly in the context of T790M-mediated resistance. The protocols provided herein offer a solid foundation for researchers to explore the cellular and in vivo effects of this mutant-selective inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of NSCLC biology and the development of more effective targeted therapies.
References
Application of WZ-3146 in CRISPR-Edited Cell Lines: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
WZ-3146 is a potent, mutant-selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant efficacy in preclinical studies, particularly in cancer cell lines harboring specific EGFR mutations. Recent research has increasingly utilized CRISPR-Cas9 technology to generate precisely engineered cell lines to investigate the specific effects of this compound on various cellular pathways and to model disease states. This document provides detailed application notes and protocols for the use of this compound in CRISPR-edited cell lines, focusing on its mechanism of action, experimental workflows, and data interpretation.
Mechanism of Action
This compound primarily functions as an inhibitor of specific EGFR mutations, including L858R and exon 19 deletions.[1][2] It also demonstrates activity against the T790M resistance mutation.[1][2] Furthermore, this compound has been identified as a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A), a protein implicated in glioma progression.[3][4][5] The binding of this compound to these targets leads to the inhibition of downstream signaling pathways, most notably the ERK and AKT pathways, which are crucial for cell proliferation and survival.[6][7][8] This inhibition ultimately induces cytotoxic effects, suppresses cell growth, and promotes apoptosis in sensitive cell lines.[3][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound in various cell lines, including those with CRISPR-engineered mutations.
Table 1: IC50 Values of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | Del E746_A750 | 3 |
| PC9 | Del E746_A750 | 15 |
| H1975 | L858R/T790M | 29 |
| PC9 GR | Del E746_A750/T790M | 3 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: Effect of this compound on Cell Viability in Glioma Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | Cell Viability (%) |
| U251 | 1 | 48 | ~60% |
| LN229 | 1 | 48 | ~55% |
| U251 | 1 | 72 | ~40% |
| LN229 | 1 | 72 | ~35% |
Approximate values interpreted from graphical data.[9]
Table 3: Apoptosis Induction by this compound in Glioma Cell Lines
| Cell Line | This compound Treatment | Apoptosis Rate (%) |
| U251 | Control | ~5% |
| U251 | This compound | ~25% |
| LN229 | Control | ~5% |
| LN229 | This compound | ~30% |
Approximate values interpreted from graphical data.[3]
Experimental Protocols
Protocol 1: Generation of EGFR G719X Mutant Cell Lines using CRISPR-Cas9
This protocol outlines the general steps for creating EGFR G719X mutant non-small cell lung cancer (NSCLC) cell lines, such as H3255 and PC-9, as described in recent studies.[6][7][8]
Materials:
-
H3255 or PC-9 parental cell lines
-
Lentiviral vectors co-expressing Cas9 and sgRNAs targeting EGFR exon 18
-
Homology-directed repair (HDR) template with the desired G719X mutation
-
Transfection reagent
-
Puromycin for selection
-
Cell culture medium and supplements
-
PCR primers for genotyping
-
Sanger sequencing reagents
Method:
-
sgRNA Design: Design single-guide RNAs (sgRNAs) targeting the region of EGFR exon 18 that encodes the G719 residue.
-
Vector Construction: Clone the designed sgRNAs into a lentiviral vector that also expresses Cas9 nuclease.
-
HDR Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve as the HDR template. This template should contain the desired G719X mutation (e.g., G719A, G719C, or G719S) flanked by homology arms.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the parental H3255 or PC-9 cells with the lentivirus.
-
Selection: Select for successfully transduced cells using puromycin.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Genotyping: Expand the clonal populations and extract genomic DNA. Perform PCR to amplify the targeted region of the EGFR gene, followed by Sanger sequencing to confirm the presence of the G719X mutation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of CRISPR-edited and parental cell lines.
Materials:
-
CRISPR-edited and parental cells
-
This compound stock solution
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of cells.[6]
Materials:
-
CRISPR-edited and parental cells
-
This compound
-
6-well plates
-
Cell culture medium
-
Crystal violet staining solution
Method:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 50, 100, 200, 500 nM).[6]
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies in each well.
Protocol 4: Western Blot Analysis
This protocol is used to analyze the effect of this compound on the expression and phosphorylation of proteins in the EGFR signaling pathway.[6][8]
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein electrophoresis equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-KIF4A, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Method:
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells [pubmed.ncbi.nlm.nih.gov]
- 8. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
WZ-3146 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with WZ-3146 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A: this compound is a molecule with low aqueous solubility. It is practically insoluble in water and ethanol. However, it is highly soluble in dimethyl sulfoxide (DMSO).[1]
Q2: I observed precipitation after diluting my this compound DMSO stock solution in aqueous media. What should I do?
A: Precipitation upon dilution of a DMSO stock into aqueous buffer or cell culture media is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous solution.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Use a surfactant: For in vivo preparations, the use of surfactants like Tween-80 can help maintain the compound in solution. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Warm the solution: Gentle warming can sometimes help dissolve small amounts of precipitate, but be cautious about the temperature stability of this compound and other components in your media.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1] It is advisable to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1]
Q4: How should I store my this compound stock solution?
A: Aliquot your DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For long-term storage, -80°C is recommended.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 23.25 mg/mL[2] to 93 mg/mL[1] | Gentle warming can aid dissolution.[2] Use fresh DMSO.[1] |
| Water | Insoluble[1] | - |
| Ethanol | Insoluble[1] | - |
Note: The exact solubility in DMSO may vary slightly between different batches of the compound and the purity of the solvent.
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro use)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can be used to facilitate complete dissolution.[3]
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Directly before use, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to mix the solution immediately and thoroughly upon addition of the DMSO stock to the aqueous medium to minimize precipitation.
Preparation of this compound Formulation for In Vivo Administration
A common method for preparing this compound for oral administration in animal models involves a multi-component solvent system.[3]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a separate tube, mix the desired volumes of PEG300 and Tween-80.
-
Mixing: Add the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add saline to the mixture to achieve the final desired volume and concentration. Ensure the final solution is a clear and homogeneous suspension. This protocol can yield a clear solution of at least 2.5 mg/mL.[3]
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound is a mutant-selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). By inhibiting EGFR, it blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: this compound inhibits EGFR signaling pathways.
References
Optimizing WZ-3146 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WZ-3146 in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help optimize your experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mutant-selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It specifically targets EGFR isoforms with mutations such as L858R and exon 19 deletions (E746_A750), including those with the T790M resistance mutation.[1][3][4] this compound forms a covalent bond with the cysteine 797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[2] This, in turn, blocks downstream signaling pathways, such as the ERK and AKT pathways, which are crucial for cell proliferation and survival.[5][6][7] More recently, this compound has also been identified as a novel small molecule inhibitor of KIF4A, a protein involved in glioma progression.[8][9][10]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific EGFR mutation status. For initial experiments, a dose-response study is recommended. Based on published data, effective concentrations can range from low nanomolar to micromolar. For instance, in non-small cell lung cancer (NSCLC) cell lines with EGFR mutations, IC50 values are often in the low nanomolar range.[1] In glioma cell lines, a concentration of 1 nM has been shown to be effective.[8][9][11] It is advisable to consult the provided data tables for IC50 values in various cell lines to guide your initial concentration selection.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] For example, a 10 mM stock solution in DMSO is commonly used.[3] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally below 0.1% to minimize solvent-induced cytotoxicity.
Q4: What are the known downstream effects of this compound treatment?
A4: this compound treatment leads to the inhibition of EGFR phosphorylation, which subsequently suppresses downstream signaling cascades.[2][4] Key affected pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for cell proliferation, survival, and growth.[5][12][13][14] Inhibition of these pathways by this compound can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a decrease in cell viability and proliferation.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low efficacy of this compound | Incorrect cell line: The cell line may not harbor the specific EGFR mutations (e.g., L858R, T790M) that this compound targets. | Verify the EGFR mutation status of your cell line. Use a positive control cell line known to be sensitive to this compound (e.g., HCC827, PC9). |
| Suboptimal concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line.[1] | |
| Degraded compound: Improper storage or handling of this compound may have led to its degradation. | Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.[3] | |
| High background cytotoxicity | High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%. Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in your experiment. |
| Compound precipitation: this compound may have precipitated out of the solution at higher concentrations. | When preparing working solutions, ensure the compound is fully dissolved. Visually inspect the media for any signs of precipitation. If necessary, gentle warming or sonication can aid dissolution.[3] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or growth phase can affect drug sensitivity. | Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at the same density for each experiment. Ensure cells are in the exponential growth phase at the time of treatment. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability in the final drug concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment media for each concentration to ensure consistency across replicates. | |
| Unexpected off-target effects | This compound may have other cellular targets. | While highly selective for mutant EGFR, off-target effects are possible, especially at higher concentrations.[15] A recent study identified KIF4A as a target in glioma.[8][9] Consider using lower, more specific concentrations. To confirm on-target effects, you can use techniques like siRNA-mediated knockdown of EGFR to see if it phenocopies the effect of this compound. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| HCC827 | Del E746_A750 | 3 | [1] |
| PC9 | Del E746_A750 | 15 | [1] |
| H1975 | L858R/T790M | 29 | [1] |
| PC9 GR | Del E746_A750/T790M | 3 | [1] |
| EGFR L858R | - | 2 | [1][3] |
| EGFR E746_A750 | - | 2 | [1][2] |
| EGFR L858R/T790M | - | 5 | [3] |
| EGFR E746_A750/T790M | - | 14 | [3] |
| Wild-Type EGFR | - | 66 | [3] |
| U251 (Glioma) | Not specified | ~1 | [8][11] |
| LN229 (Glioma) | Not specified | ~1 | [8][11] |
Note: IC50 values can vary depending on the experimental conditions and assay used.[16][17]
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is adapted from methodologies used in studies evaluating this compound.[1][4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.[1][11]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol allows for the assessment of this compound's effect on protein phosphorylation in the EGFR signaling pathway.[4][6]
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total EGFR, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. ClinPGx [clinpgx.org]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
WZ-3146 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of WZ-3146 in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Recent research has presented conflicting information regarding the primary target of this compound, indicating it may have more than one significant molecular target. Initially, this compound was identified as a mutant-selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting L858R and delE746_A750 mutations with high potency.[1] However, more recent studies have characterized this compound as a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A).[2][3][4][5]
This dual specificity is a critical consideration for any research involving this compound. The "on-target" and "off-target" effects will depend on the primary hypothesis being tested in your experimental model.
Q2: What are the reported on-target activities of this compound?
Depending on the target of interest, this compound has demonstrated distinct activities:
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As an EGFR Inhibitor: this compound is a mutant-selective irreversible inhibitor of EGFR, showing high potency against clinically relevant mutations.[1] It has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells harboring these mutations by affecting downstream signaling pathways like ERK and AKT.[6][7][8]
-
As a KIF4A Inhibitor: this compound has been identified as an inhibitor of KIF4A, a protein overexpressed in glioma.[2][3][4] By inhibiting KIF4A, this compound has been shown to induce apoptosis and suppress the proliferation, migration, and invasion of glioma cells.[2][3]
Q3: What are the potential off-target effects of this compound?
Given the dual-target nature of this compound, an "off-target" effect can be considered the unintended inhibition of the alternative target.
-
If you are studying this compound as an EGFR inhibitor , its effects on KIF4A should be considered a significant off-target activity. This could lead to unexpected anti-proliferative or apoptotic effects in your cancer cell models, independent of EGFR inhibition.
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If you are investigating this compound as a KIF4A inhibitor , its potent activity against mutant EGFR is a critical off-target effect to consider, especially in cell lines known to harbor these mutations (e.g., some lung and glioblastoma cell lines).
At present, comprehensive kinome-wide profiling data for this compound is not publicly available in the retrieved search results. Therefore, other potential off-target kinases are not well-documented.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in a cell line presumed to be EGFR wild-type.
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Possible Cause: Your cell line may have high expression levels of KIF4A, and the observed cytotoxicity could be due to the inhibition of KIF4A by this compound.
-
Troubleshooting Steps:
-
Assess KIF4A Expression: Perform qRT-PCR or Western blotting to determine the mRNA and protein expression levels of KIF4A in your cell line.[3][4]
-
KIF4A Knockdown Control: Use siRNA or shRNA to knock down KIF4A expression and observe if this phenocopies the effect of this compound treatment.[3]
-
Compare with other EGFR inhibitors: Treat your cells with a structurally different EGFR inhibitor that is not known to target KIF4A. If this compound is significantly more potent, it suggests an off-target effect.
-
Issue 2: Discrepancy between enzymatic assay results and cellular activity.
-
Possible Cause: The in vitro kinase assay for EGFR may not fully recapitulate the cellular context where KIF4A inhibition also contributes to the phenotype.
-
Troubleshooting Steps:
-
Validate On-Target Engagement in Cells: Perform a Western blot to assess the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK) in response to this compound treatment.[6][7]
-
Evaluate Apoptosis Markers: Measure markers of apoptosis, such as cleaved caspase-3, BAX, and Bcl-2 levels, by Western blot or flow cytometry, as KIF4A inhibition is reported to induce apoptosis.[2][3]
-
Quantitative Data Summary
| Target | Mutation/Cell Line | IC50 (nM) | Reference |
| EGFR | L858R | 2 | [1] |
| EGFR | delE746_A750 | 2 | [1] |
| - | HCC827 (delE746_A750) | 3 | [1] |
| - | PC9 (delE746_A750) | 15 | [1] |
| - | H1975 (L858R/T790M) | 29 | [1] |
| - | PC9 GR (delE746_A750/T790M) | 3 | [1] |
| KIF4A | Glioma Cells | 1 | [3] |
Experimental Protocols
1. Cell Viability (MTS Assay)
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Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using a non-linear regression model with a sigmoidal dose-response curve.[1]
-
2. Western Blot Analysis for Signaling Pathway Modulation
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Objective: To assess the effect of this compound on the phosphorylation of EGFR, AKT, ERK, and the expression of apoptosis-related proteins.
-
Methodology:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, BAX, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.[3][8]
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Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Flow Cytometry for Apoptosis
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Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound for the indicated time.
-
Harvest the cells, including the supernatant, and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.[3]
-
Visualizations
Caption: this compound inhibition of the mutant EGFR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Collection - this compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - Cancer Cell International - Figshare [springernature.figshare.com]
- 3. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
WZ-3146 stability and storage conditions
This technical support center provides guidance on the stability and storage of WZ-3146, a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR)[1]. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its chemical integrity and biological activity. Below are the recommended storage conditions for both the solid compound and solutions.
Storage of Solid this compound:
| Condition | Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months |
Storage of this compound in Solvent:
| Solvent | Temperature | Duration |
| DMSO | -80°C | 2 years[2] |
| -20°C | 1 year[2] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[2]. For in vivo experiments, freshly prepared working solutions are advised for optimal results[2].
Solubility
The solubility of this compound in various solvents is a critical factor for the preparation of stock and working solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 23.25 mg/mL[1] | Gentle warming may be required. |
| DMSO | 93 mg/mL (200.02 mM)[3] | Use fresh, non-moisture-absorbing DMSO for best results[3]. |
| Water | Insoluble |
Experimental Workflow: Solution Preparation
The following diagram outlines the recommended procedure for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound is a mutant-selective irreversible inhibitor of EGFR[3]. It effectively suppresses the growth of cell lines containing EGFR T790M and inhibits EGFR phosphorylation[1][4]. Recent studies also suggest that this compound can act as a small molecule inhibitor of KIF4A, leading to the induction of apoptosis in glioma cells[5].
Caption: Simplified signaling pathways affected by this compound.
Troubleshooting and FAQs
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur for a few reasons:
-
Incomplete Dissolution: Ensure the compound is fully dissolved. Gentle warming and/or sonication can aid dissolution in DMSO[2].
-
Solvent Quality: Use fresh, high-quality, anhydrous DMSO. Moisture absorbed by DMSO can reduce the solubility of this compound[3].
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots[2].
-
Aqueous Dilution: this compound is insoluble in water[3]. When preparing working solutions in aqueous media, ensure the final concentration of DMSO is compatible with your experimental system and that the this compound remains in solution. It is recommended to add the DMSO stock solution to the aqueous buffer/media while vortexing to ensure rapid mixing.
Q2: How should I prepare this compound for in vivo studies?
A2: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use[2]. Several protocols can be considered depending on the administration route and desired vehicle. For example, a stock solution in DMSO can be diluted in vehicles such as corn oil or a formulation containing PEG300, Tween-80, and saline[2]. It is crucial to ensure the final solution is clear and homogenous. If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution[2].
Q3: Is this compound light-sensitive?
Q4: Can I store my working solution in cell culture medium at 4°C?
A4: It is not recommended to store this compound in aqueous solutions, including cell culture media, for extended periods. The stability of the compound in such conditions has not been reported, and there is a risk of degradation or precipitation. Prepare fresh working solutions from your frozen DMSO stock for each experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound is an irreversible inhibitor that selectively targets mutant forms of EGFR, such as those with the L858R and T790M mutations[1][3]. It forms a covalent bond with the Cys797 residue in the ATP-binding site of EGFR[1]. This action blocks the downstream signaling pathways that promote cell proliferation and survival[4]. Additionally, this compound has been identified as an inhibitor of KIF4A, which can induce apoptosis in cancer cells[5].
References
Troubleshooting WZ-3146 resistance in cell lines
This guide provides troubleshooting strategies and detailed experimental protocols for researchers encountering resistance to the EGFR inhibitor WZ-3146 in cell lines.
Section 1: Understanding this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target EGFR activating mutations (e.g., L858R, exon 19 deletions) as well as the T790M "gatekeeper" resistance mutation, which commonly arises after treatment with first-generation EGFR TKIs.[3][4][5] this compound forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of receptor phosphorylation and downstream signaling pathways like ERK and AKT.[2][6][7]
Section 2: Identifying and Confirming Resistance
Q2: My this compound-treated cells are growing again. How do I confirm that they have developed resistance?
The first step is to quantitatively confirm a shift in the drug's potency. This is achieved by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically >10-fold) in the IC50 value for the suspected resistant cell line compared to the parental, sensitive cell line indicates acquired resistance.[8]
Table 1: Example IC50 Values of this compound in Sensitive NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| HCC827 | del E746_A750 | 3[1] |
| PC-9 | del E746_A750 | 15[1] |
| H1975 | L858R/T790M | 29[1] |
| PC-9 GR | del E746_A750/T790M | 3[1] |
This table summarizes published IC50 values and serves as a baseline for comparison.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol determines the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the various concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[1]
Section 3: Common Mechanisms of Resistance
Q3: What is the most common mechanism of acquired resistance to third-generation EGFR inhibitors like this compound?
The most frequently reported mechanism of acquired resistance is a tertiary mutation in the EGFR gene, C797S , which involves the substitution of cysteine with serine at codon 797.[10][11][12] This mutation is critical because Cys797 is the residue that this compound and other irreversible inhibitors covalently bind to.[2] The C797S mutation prevents this covalent bond, rendering the drug ineffective.[11][12]
Q4: Are there other resistance mechanisms besides the C797S mutation?
Yes. If your resistant cells do not have the C797S mutation, they may have developed resistance through "bypass" pathways. These mechanisms circumvent the need for EGFR signaling to drive cell growth and survival. Common bypass pathways include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling (e.g., PI3K/AKT pathway) independently of EGFR.[12][13][14]
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of HER2 can provide an alternative signaling route.
-
Phenotypic Transformation: Cells can undergo changes like epithelial-to-mesenchymal transition (EMT), which is associated with broad drug resistance.[9][15]
-
Downstream Pathway Alterations: Mutations in genes downstream of EGFR, such as PIK3CA or BRAF, can lead to constitutive activation of survival pathways.[9]
Section 4: Troubleshooting and Experimental Validation
Q5: How can I determine the specific resistance mechanism in my cell line?
A systematic approach is required to pinpoint the cause of resistance. The following workflow outlines the key steps.
Experimental Protocol: Sanger Sequencing of EGFR Exon 20
This protocol is used to detect the C797S mutation.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental (sensitive) and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers flanking EGFR exon 20, where the C797S mutation (c.2390G>C) is located. Perform PCR to amplify this region from the extracted DNA.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and a sequencing primer to a sequencing facility.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the reference sequence of EGFR and the sequence from the parental cells. Look for the specific nucleotide change corresponding to the C797S mutation.
Experimental Protocol: Western Blot for Bypass Pathway Activation
This protocol assesses the phosphorylation status of key signaling proteins.
-
Cell Lysis: Culture sensitive and resistant cells with and without this compound treatment. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[9]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling molecules (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, p-MET, MET).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Continued high levels of p-AKT or p-ERK in the presence of this compound, especially if correlated with high p-MET, suggest bypass pathway activation.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. adooq.com [adooq.com]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Somatic evolution in cancer - Wikipedia [en.wikipedia.org]
- 15. geneonline.com [geneonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of WZ-3146
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of WZ-3146. The content is structured in a question-and-answer format to offer direct and actionable solutions for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), specifically targeting EGFR(L858R) and EGFR(E746_A750) with IC50 values of 2 nM for each.[1][2][3] Like many kinase inhibitors, this compound is a lipophilic molecule, which can lead to poor aqueous solubility. This low solubility is a primary reason for concern regarding its oral bioavailability, as it can limit the drug's dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound primarily inhibits the phosphorylation of mutant EGFR.[2] Downstream, it has been shown to inhibit the ERK and AKT signaling pathways, which are crucial for cell proliferation and survival.[4][5]
Q3: Are there any established in vivo formulations for this compound?
A3: Yes, some protocols for in vivo administration of this compound have been reported. These typically involve dissolving the compound in dimethyl sulfoxide (DMSO) and then further diluting it with vehicles such as a mixture of PEG300, Tween-80, and saline, or with 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[6]
Troubleshooting Guides
Issue 1: Poor and Variable Oral Bioavailability in Preclinical Models
Symptoms:
-
Low plasma concentrations of this compound after oral gavage.
-
High variability in plasma levels between individual animals.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low Aqueous Solubility | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Prepare formulations using surfactants, co-solvents, or cyclodextrins.[7][8][9][10][11] 3. Amorphous Solid Dispersions: Create solid dispersions of this compound in a polymer matrix to enhance dissolution.[8][9] | Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations. |
| First-Pass Metabolism | 1. Co-administration with CYP450 Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant cytochrome P450 enzymes to assess the impact of first-pass metabolism. 2. Prodrug Approach: Design and synthesize a prodrug of this compound that is more resistant to first-pass metabolism and is converted to the active drug in systemic circulation.[9] | Increased systemic exposure to the active form of this compound. |
| Efflux by Transporters | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Co-administration with Efflux Inhibitors: In animal models, co-administer this compound with a known P-gp inhibitor to confirm transporter involvement. | Enhanced absorption and increased intracellular concentrations of this compound. |
Issue 2: Formulation Instability and Precipitation
Symptoms:
-
Precipitation of this compound in the formulation upon storage or dilution.
-
Inconsistent results from in vitro dissolution studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Supersaturation and Precipitation | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated state and prevent precipitation. 2. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or liposomal formulations to keep the drug in a solubilized state in the GI tract.[8][9] | Improved stability of the formulation and more reliable dissolution profiles. |
| pH-Dependent Solubility | 1. Determine the pKa of this compound: Measure the ionization constant to understand its solubility at different pH values. 2. Use of Buffering Agents: Include buffering agents in the formulation to maintain a favorable pH for dissolution in the gastrointestinal tract. | Consistent dissolution and absorption across different regions of the GI tract with varying pH. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Dissolve this compound in a suitable organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC).
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization to form a crude suspension.
-
Subject the crude suspension to high-pressure homogenization or wet milling to reduce the particle size to the nanometer range.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Fast mice overnight prior to drug administration.
-
Administer this compound formulations (e.g., solution, nanosuspension, solid dispersion) orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Data Presentation
Table 1: Comparison of In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Unprocessed this compound | Simulated Gastric Fluid (pH 1.2) | < 5% | < 10% |
| Micronized this compound | Simulated Gastric Fluid (pH 1.2) | 25% | 40% |
| This compound Nanosuspension | Simulated Gastric Fluid (pH 1.2) | 70% | 85% |
| This compound Solid Dispersion | Simulated Gastric Fluid (pH 1.2) | 80% | 95% |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| This compound in 0.5% CMC | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| This compound Nanosuspension | 250 ± 50 | 1.0 | 1250 ± 200 | 500 |
| This compound Solid Dispersion | 350 ± 60 | 1.0 | 1800 ± 300 | 720 |
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream ERK and AKT signaling pathways.
Caption: Workflow for improving the oral bioavailability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
WZ-3146 dose-response curve analysis and interpretation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing WZ-3146 in dose-response studies.
Troubleshooting Guides
Encountering variability or unexpected results in your this compound dose-response experiments can be challenging. This guide provides insights into common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors during drug dilution or addition, or uneven plate incubation. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Rotate plates during incubation to minimize edge effects. |
| No observable dose-response effect | Incorrect concentration range, inactive compound, or resistant cell line. | Verify the concentration range of this compound based on published IC50 values for your specific cell line's EGFR mutation status. Confirm the integrity and activity of your this compound stock. Ensure your cell line possesses a sensitive EGFR mutation. |
| Steep or shallow dose-response curve | A steep curve might indicate a narrow therapeutic window, while a shallow curve could suggest off-target effects or complex biological responses. | Re-evaluate the dose range and consider a finer dilution series around the expected IC50. Investigate potential off-target effects through pathway analysis or by using control compounds. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, serum concentration in media, or incubation time. | Maintain a consistent cell passage number for all experiments. Use the same batch and concentration of serum. Standardize the incubation time for all dose-response assays. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mutant-selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It specifically targets certain activating mutations in the EGFR gene, such as L858R and exon 19 deletions (E746_A750), as well as the G719X mutation.[1][2][3] By binding to these mutant forms of EGFR, this compound inhibits downstream signaling pathways, primarily the ERK and AKT pathways, which are crucial for cell proliferation and survival.[2][3]
Q2: A recent study suggests this compound inhibits KIF4A. How does this relate to its EGFR inhibitory activity?
A2: Recent research has identified a novel mechanism where this compound can act as a small molecule inhibitor of Kinesin Family Member 4A (KIF4A) in glioma cells.[4][5][6][7] This inhibition leads to the suppression of glioma progression by inducing apoptosis.[4][5][6][7] While the primary and well-established mechanism of this compound is EGFR inhibition, its effect on KIF4A suggests a potential dual-targeting capability or a broader spectrum of activity in certain cancer types. The exact molecular link between this compound's effect on EGFR and KIF4A is still under investigation.[4]
Q3: What are the typical IC50 values for this compound in sensitive cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the specific EGFR mutation present in the cancer cell line. The following table summarizes reported IC50 values.
| Cell Line | EGFR Mutation | IC50 (nM) |
| HCC827 | delE746_A750 | 3 |
| PC-9 | delE746_A750 | 15 |
| H1975 | L858R/T790M | 29 |
| PC-9 GR | delE746_A750/T790M | 3 |
| In-vitro Enzyme Assay | EGFR (L858R) | 2 |
| In-vitro Enzyme Assay | EGFR (E746_A750) | 2 |
| In-vitro Enzyme Assay | EGFR (L858R/T790M) | 5 |
| In-vitro Enzyme Assay | EGFR (E746_A750/T790M) | 14 |
Data sourced from Selleck Chemicals product information.[1]
Q4: What concentrations of this compound are typically used to observe effects on cell proliferation and apoptosis?
A4: In studies on non-small cell lung cancer (NSCLC) cells with the EGFR G719X mutation, this compound has been shown to inhibit clonogenic growth and induce apoptosis at concentrations ranging from 50 nM to 500 nM.[2]
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Assay (MTS Assay)
This protocol is adapted from standard cell viability assays used to evaluate the efficacy of kinase inhibitors.[1]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count cells and adjust the density to the empirically determined optimal seeding number for a 96-well plate.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to use a wide range of concentrations (e.g., 0-10 µM) for initial experiments.[1]
-
Remove the medium from the seeded cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-containing medium).
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).[1]
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add the MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model with a sigmoidal dose-response curve to calculate the IC50 value.[1]
-
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream ERK and AKT signaling pathways.
Caption: Experimental workflow for a this compound dose-response curve analysis using an MTS assay.
Caption: A logical flowchart for troubleshooting common issues in this compound dose-response experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - this compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - Cancer Cell International - Figshare [springernature.figshare.com]
- 7. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
WZ-3146 Technical Support Center: Navigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WZ-3146, a potent and selective kinase inhibitor. Our aim is to help you overcome common experimental challenges, ensure data reproducibility, and effectively interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-function inhibitor. Primarily, it acts as a mutant-selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly targeting mutations like L858R and Exon 19 deletions (E746_A750).[1] It also demonstrates inhibitory activity against the T790M resistance mutation.[1] More recently, this compound has been identified as a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A), inducing apoptosis in cancer cells.[2][3][4][5][6]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound has been shown to inhibit downstream signaling pathways of EGFR, including the ERK and AKT pathways, leading to reduced cell proliferation.[7] As an inhibitor of KIF4A, it can also induce the apoptosis signaling pathway.[2][3] There is evidence to suggest that EGFR inhibition by this compound may lead to the suppression of KIF4A, potentially activating downstream pathways like STAT3 and mTOR.[2]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. For EGFR mutant non-small cell lung cancer (NSCLC) cell lines, IC50 values are in the low nanomolar range.[1] For glioma cell lines, effective concentrations have been demonstrated at 1 nM.[3][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: In which cancer types has this compound shown efficacy?
A4: this compound has demonstrated significant anti-tumor effects in preclinical studies of non-small cell lung cancer (NSCLC) harboring EGFR mutations and in glioma by targeting KIF4A.[2][3][4][5][6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTS, EdU)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use calibrated multichannel pipettes for seeding to maintain uniformity across wells. |
| Edge Effects in Microplates | To minimize evaporation in the outer wells of a 96-well plate, fill them with sterile PBS or media and do not use them for experimental samples.[3] |
| Compound Precipitation | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is low (<0.5%) to prevent precipitation and solvent-induced cytotoxicity.[3] Prepare fresh dilutions from a stock solution for each experiment. |
| Metabolic Interference with Tetrazolium Dyes (MTT, MTS) | Some compounds can interfere with the enzymatic reduction of tetrazolium salts.[9][10][11][12] If you observe unexpected results, consider validating your findings with an alternative assay that does not rely on metabolic activity, such as a DNA quantification assay or direct cell counting.[12] |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation schedule for both the compound treatment and the addition of assay reagents.[3] |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Flow Cytometry)
| Potential Cause | Recommended Solution |
| Suboptimal Antibody/Dye Concentration | Titrate your Annexin V antibody and viability dyes (e.g., Propidium Iodide, 7-AAD) to determine the optimal concentration for your cell type and flow cytometer. |
| Cell Clumping | Ensure a single-cell suspension before staining and analysis. Cell clumps can lead to inaccurate event counting and analysis. Consider using cell strainers. |
| Inappropriate Gating Strategy | Set your gates based on appropriate controls (unstained cells, single-stained cells) to accurately identify live, early apoptotic, and late apoptotic/necrotic populations. |
| Timing of Analysis | Apoptosis is a dynamic process.[13] If you are not detecting an apoptotic population, consider adjusting the treatment duration with this compound. A time-course experiment is recommended to identify the optimal time point for analysis. |
| Low Caspase Activity | If using a caspase-based assay, ensure that the treatment duration is sufficient to induce caspase activation.[14] Primary cells may exhibit lower caspase activation than cell lines.[15] |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay |
| IC50 (EGFR L858R) | 2 nM | - | Kinase Assay |
| IC50 (EGFR E746_A750) | 2 nM | - | Kinase Assay |
| IC50 (EGFR L858R/T790M) | 5 nM | - | Kinase Assay |
| IC50 (EGFR E746_A750/T790M) | 14 nM | - | Kinase Assay |
| IC50 (Cell Growth) | 3 nM | HCC827 (EGFR Del E746_A750) | MTS Assay |
| IC50 (Cell Growth) | 15 nM | PC9 (EGFR Del E746_A750) | MTS Assay |
| IC50 (Cell Growth) | 29 nM | H1975 (EGFR L858R/T790M) | MTS Assay |
| IC50 (Cell Growth) | 3 nM | PC9 GR (EGFR Del E746_A750/T790M) | MTS Assay |
| Effective Concentration | 50-500 nM | H3255 & PC-9 G719X mutants | Clonogenic Assay |
Detailed Experimental Protocols
Cell Proliferation (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density determined empirically for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (typically ranging from 0 to 10 µM) for 72 hours.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using a non-linear regression model.[1]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to gate on single cells and then quadrant gate to distinguish between live (Annexin V-/Viability Dye-), early apoptotic (Annexin V+/Viability Dye-), and late apoptotic/necrotic (Annexin V+/Viability Dye+) populations.
Visualized Signaling Pathways and Workflows
Caption: this compound inhibits mutant EGFR, blocking downstream ERK and AKT pathways.
Caption: this compound inhibits KIF4A, leading to the induction of apoptosis.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Collection - this compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - Cancer Cell International - Figshare [springernature.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. agilent.com [agilent.com]
- 15. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
WZ-3146 degradation pathways and byproducts
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with their experiments involving WZ-3146. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1] It specifically targets and inhibits the phosphorylation of EGFR with mutations such as L858R and E746_A750.[1][2] this compound has been shown to form a covalent bond with the Cys797 residue in the ATP binding site of EGFR.[1] More recently, this compound has also been identified as a novel small molecule inhibitor of KIF4A, a kinesin protein.[3][4][5] Inhibition of these targets leads to the suppression of downstream signaling pathways, including the ERK and AKT pathways, which ultimately induces apoptosis and inhibits cell proliferation in cancer cells.[6][7]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.[8]
Q3: What are typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific EGFR mutation. For cell proliferation and apoptosis assays, concentrations ranging from 50 nM to 500 nM have been used.[6][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a selective inhibitor of mutant EGFR, it has also been shown to inhibit KIF4A.[3][4][5] It is important to consider this dual activity when interpreting experimental results. This compound does not significantly inhibit ERBB2 (HER2) phosphorylation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell growth | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid powder and aliquot for single use. Store at -80°C.[2][8] |
| Low Compound Potency: The cell line used may have a resistant EGFR mutation or be insensitive to this compound. | Verify the EGFR mutation status of your cell line. Perform a dose-response curve to determine the IC50 value for your specific cell line. | |
| Incorrect Assay Conditions: Suboptimal incubation time or cell density. | For cell growth assays, an incubation time of 72 hours is often used.[2] Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | |
| Precipitation of this compound in cell culture media | Low Solubility: this compound is highly soluble in DMSO but may precipitate in aqueous media at high concentrations. | Ensure the final DMSO concentration in the cell culture media is low (typically <0.5%) and does not affect cell viability. Prepare intermediate dilutions of the stock solution before adding to the final culture volume. |
| Unexpected cellular effects | Off-Target Effects: The observed phenotype may be due to the inhibition of KIF4A in addition to EGFR. | Consider the dual inhibitory role of this compound in your experimental design and data interpretation.[3][4][5] Use appropriate controls to dissect the effects of EGFR and KIF4A inhibition if necessary. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment to assess the effect of the solvent on cell viability. |
Quantitative Data
Table 1: IC50 Values of this compound for Mutant EGFR Kinases
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 2 |
| EGFR E746_A750 | 2 |
| EGFR L858R/T790M | 29 |
| EGFR Del E746_A750/T790M | 3 |
Data sourced from Selleck Chemicals.[2]
Experimental Protocols
In Vitro Kinase Assay for EGFR Inhibition
This protocol is adapted from methodologies used to assess the inhibitory activity of this compound on EGFR kinase.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mg/mL Bovine Serum Albumin (BSA), 2 mM MnCl₂, 1 mM phospho(enol)pyruvic acid (PEP), 1 mM TCEP, and 0.1 M Hepes (pH 7.4).
-
Enzyme and Substrate Addition: Add 2.5 mM poly-[Glu4Tyr1] peptide (substrate), pyruvate kinase/lactic dehydrogenase enzymes, 0.5 mM NADH, and 0.5 µM EGFR kinase to the reaction mixture.
-
Initiation of Reaction: Prepare a separate stock of this compound and ATP. The reaction is initiated by adding a mixture of 100 µM ATP and varying concentrations of this compound.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The steady-state initial velocity data are determined from the slopes of the A340 curves.
-
Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (MTS Assay)
This protocol is based on common methods to evaluate the effect of this compound on cell viability.[2]
-
Cell Seeding: Seed non-small cell lung cancer (NSCLC) or other relevant cell lines in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
Caption: this compound inhibits mutant EGFR and KIF4A, leading to the suppression of downstream pro-survival pathways (PI3K/AKT and RAS/RAF/MEK/ERK) and the induction of apoptosis.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - this compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - Cancer Cell International - Figshare [springernature.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for EGFR Inhibition: WZ-3146 vs. Afatinib
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the development of potent and selective tyrosine kinase inhibitors (TKIs) remains a critical area of research. This guide provides a detailed comparison of two such inhibitors: WZ-3146, a mutant-selective irreversible inhibitor, and afatinib, a second-generation irreversible pan-ErbB inhibitor. We delve into their mechanisms of action, target specificities, and preclinical efficacy, supported by experimental data to inform researchers and drug development professionals.
Mechanism of Action and Target Specificity
This compound is designed as a mutant-selective irreversible inhibitor of EGFR. It specifically targets EGFR isoforms with activating mutations, such as L858R and exon 19 deletions, including those that have acquired the T790M resistance mutation. Its mechanism involves covalently binding to a cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition. A key feature of this compound is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to minimize off-target effects and improve its therapeutic index.
Afatinib , on the other hand, is a potent, irreversible pan-ErbB family blocker. It covalently binds to and inhibits the kinase activity of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2] This broad-spectrum inhibition of the ErbB family can lead to a more comprehensive blockade of downstream signaling pathways involved in cell proliferation and survival.[1] However, its activity against wild-type EGFR can contribute to some of the observed toxicities, such as skin rash and diarrhea.[3]
In Vitro Efficacy: A Tale of Two Inhibitors
The in vitro potency of this compound and afatinib has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of their efficacy. While direct head-to-head comparisons in the same studies are limited, the available data provide valuable insights into their respective activities.
Table 1: Comparative in vitro IC50 Values (nM) of this compound and Afatinib Against EGFR Mutants and Cell Lines
| Target/Cell Line | This compound IC50 (nM) | Afatinib IC50 (nM) | Reference |
| EGFR Kinase Assays | |||
| EGFR (L858R) | 2 | 0.4 | [4][5] |
| EGFR (delE746_A750) | 2 | N/A | [4] |
| EGFR (L858R/T790M) | 5 | 10 | [4][5] |
| EGFR (delE746_A750/T790M) | 14 | N/A | [4] |
| EGFR (WT) | N/A | 0.5 | [5] |
| HER2 (ErbB2) | Does not inhibit | 14 | [4][5] |
| HER4 (ErbB4) | N/A | 1 | [5] |
| Cell-Based Assays | |||
| HCC827 (EGFR delE746_A750) | 3 | ~1 | [4][6] |
| PC-9 (EGFR delE746_A750) | 15 | 0.8 | [4][6] |
| H1975 (EGFR L858R/T790M) | 29 | 57 | [4][6] |
| PC-9 GR (EGFR delE746_A750/T790M) | 3 | N/A | [4] |
| H3255 (EGFR L858R) | N/A | 0.3 | [6] |
N/A: Data not available from the searched sources. Note: IC50 values are from different studies and experimental conditions may vary, warranting caution in direct comparison.
From the available data, both this compound and afatinib demonstrate potent inhibition of clinically relevant EGFR mutations. This compound shows high potency against double mutant EGFR (L858R/T790M and delE746_A750/T790M), a key mechanism of resistance to first-generation EGFR TKIs. Afatinib exhibits very low nanomolar IC50 values against common activating mutations (L858R and exon 19 deletions) and also shows activity against the T790M resistance mutation, albeit at a slightly higher concentration.[5][6] Afatinib's broader activity against other ErbB family members is a distinguishing feature.
In Vivo Efficacy in Preclinical Models
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of drug candidates in a more complex biological system.
This compound: Recent studies have highlighted the in vivo activity of this compound. For instance, in glioma models, this compound has been shown to inhibit tumor progression by targeting KIF4A, a novel mechanism of action.[7][8] In NSCLC models with rare EGFR G719X mutations, this compound induced cytotoxic effects and inhibited cell proliferation.[9]
Afatinib: Extensive preclinical in vivo data for afatinib demonstrates its potent anti-tumor activity. In xenograft models of NSCLC with EGFR mutations, afatinib treatment leads to significant tumor growth inhibition and, in some cases, tumor regression. Its efficacy has also been demonstrated in models of breast cancer and other solid tumors.[1] Furthermore, afatinib has shown activity in in vivo models of tumors resistant to first-generation EGFR inhibitors.[1]
Signaling Pathway Inhibition
Both this compound and afatinib exert their anti-cancer effects by inhibiting the EGFR signaling pathway. Upon binding to the EGFR, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and points of inhibition by this compound and afatinib.
Experimental Workflow for Efficacy Evaluation
The evaluation of EGFR inhibitors typically follows a standardized workflow, from in vitro characterization to in vivo validation.
References
- 1. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-life comparison of the afatinib and first-generation tyrosine kinase inhibitors in nonsmall cell lung cancer harboring EGFR exon 19 deletion: a Turk Oncology Group (TOG) study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The afatinib resistance of in vivo generated H1975 lung cancer cell clones is mediated by SRC/ERBB3/c-KIT/c-MET compensatory survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: WZ-3146 in Combination with Other Kinase Inhibitors
For Immediate Release
Recent preclinical evidence highlights the promising synergistic effects of WZ-3146, a potent kinase inhibitor, when used in combination with other targeted therapies. This guide provides a comprehensive comparison of this compound's performance in combination regimens, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential to overcome therapeutic resistance and enhance anti-cancer efficacy.
This compound is a mutant-selective, irreversible epidermal growth factor receptor (EGFR) inhibitor, particularly effective against non-small cell lung cancer (NSCLC) harboring EGFR mutations such as G719X, L858R, and T790M. It exerts its effects by inhibiting the ERK and AKT signaling pathways. Furthermore, emerging research has identified this compound as a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A), inducing apoptosis in glioma cells. This dual mechanism of action suggests a broad therapeutic potential and multiple avenues for synergistic drug combinations.
Synergistic Effect of this compound with Cabozantinib in Hepatocellular Carcinoma
A significant study has demonstrated a strong synergistic effect between this compound and cabozantinib, a multi-kinase inhibitor that targets MET, VEGFR2, and AXL, in hepatocellular carcinoma (HCC) cells.[1] The combination of these two agents resulted in a more effective inhibition of tumor growth compared to monotherapy.[1]
Quantitative Data Summary: this compound and Cabozantinib in HCC
| Cell Line | Treatment | Observation | Reference |
| Hep3B, Huh7 | This compound (500 nM) + Cabozantinib (4 µM) | Strong synergistic inhibition of cell proliferation and colony formation. | [1][2] |
| SNU449 | This compound + Cabozantinib | Stronger synergistic effect compared to gefitinib + cabozantinib. | [1] |
| Patient-Derived HCC Organoids | This compound + Cabozantinib | Significant inhibition of cell viability compared to single agents. | [1] |
| Huh7 Xenografts (in vivo) | This compound + Cabozantinib | More effective inhibition of tumor growth compared to monotherapy. | [1] |
Analogous Synergistic Strategies for Mutant EGFR Inhibition in NSCLC
Given that this compound is a potent mutant-selective EGFR inhibitor, its synergistic potential can be inferred from studies involving structurally similar compounds like WZ4002. Research has shown that combining mutant-selective EGFR inhibitors with MET inhibitors, such as crizotinib, can effectively overcome resistance in EGFR-mutant NSCLC. This is particularly relevant for patients who develop resistance to first-line EGFR tyrosine kinase inhibitors (TKIs) through MET amplification.
Quantitative Data Summary: WZ4002 and Crizotinib in NSCLC
| Cell Line/Model | Treatment | Effect | Reference |
| H1975 (EGFR L858R/T790M) xenografts | WZ4002 (25mg/kg) + Crizotinib (10mg/kg or 25mg/kg) | Marked suppression of tumor growth. | [3][4] |
| H1975/HGF xenografts | WZ4002 + Crizotinib | Overcame HGF-induced resistance to WZ4002. | [3][4] |
This combination therapy effectively inhibits both EGFR and MET phosphorylation and their downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis.[3][4]
Synergistic Potential via KIF4A Inhibition
This compound's activity as a KIF4A inhibitor opens up another avenue for synergistic combinations. KIF4A has been implicated in resistance to chemotherapy. Studies have shown that silencing KIF4A can sensitize cancer cells to conventional chemotherapeutic agents.
Quantitative Data Summary: KIF4A Inhibition and Chemotherapy
| Cell Line | Combination | IC50 (µM) | Reference |
| SW480 (Colorectal Cancer) | siKIF4A + 5-FU | Decreased | [5] |
| SW480 (Colorectal Cancer) | siKIF4A + Cisplatin | Decreased | [5] |
| A549 (Lung Cancer) | siKIF4A + Doxorubicin | Significant reduction in cell survival. | [6][7] |
| A549/DDP (Cisplatin-Resistant Lung Cancer) | siKIF4A + Cisplatin | Enhanced chemosensitivity. | [8] |
These findings suggest that this compound, by inhibiting KIF4A, could potentially enhance the efficacy of standard chemotherapy regimens in various cancers.
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and points of inhibition by this compound and other kinase inhibitors.
Caption: Role of KIF4A in chemoresistance and synergistic potential of this compound with chemotherapy.
Caption: General experimental workflow for assessing synergistic effects of drug combinations.
Experimental Protocols
Cell Proliferation Assay (IncuCyte)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.[1][9]
-
Treatment: Treat cells with a dose range of this compound, the other kinase inhibitor, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Imaging: Place the plate in an IncuCyte® live-cell analysis system. Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for 72-96 hours.[9][10]
-
Analysis: Use the IncuCyte® software to analyze cell confluence over time. Plot confluence versus time to generate growth curves. Calculate IC50 values from the dose-response curves at the end of the experiment.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.[11]
-
Treatment: Treat the cells with the single agents and their combination at various concentrations.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[11]
-
Staining: Fix the colonies with methanol and stain with crystal violet.[12]
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment compared to the vehicle control.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[13][14]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., total EGFR, p-EGFR, total AKT, p-AKT, total ERK, p-ERK, KIF4A, and a loading control like β-actin) overnight at 4°C.[13][15]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of drug combinations can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[13] Software such as CalcuSyn or CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated based on the dose-response curves of the individual drugs and their combination.[13]
Conclusion
This compound demonstrates significant potential for synergistic combination therapies. Its dual inhibitory action on mutant EGFR and KIF4A provides a strong rationale for combining it with other kinase inhibitors, such as MET inhibitors in NSCLC, or with conventional chemotherapy in various cancer types. The preclinical data presented here, particularly the strong synergy with cabozantinib in HCC, warrants further investigation into this compound-based combination strategies to enhance therapeutic efficacy and overcome drug resistance.
References
- 1. sartorius.com [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. Ability of the Met Kinase Inhibitor Crizotinib and New Generation EGFR Inhibitors to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kif4A mediates resistance to neoadjuvant chemoradiotherapy in patients with advanced colorectal cancer via regulating DNA damage response: Kif4A mediates resistance to neoadjuvant chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF4A knockdown inhibits tumor progression and promotes chemo-sensitivity via induction of P21 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. 2.5. Cell Proliferation Assay (IncuCyte) [bio-protocol.org]
- 10. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol–Curcumin Hybrid Selectively Induces Chromosomal Abnormalities and Apoptosis in Colon Adenocarcinoma Cells [mdpi.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. benchchem.com [benchchem.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison of WZ-3146 and WZ4002: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two prominent mutant-selective epidermal growth factor receptor (EGFR) inhibitors, WZ-3146 and WZ4002. Tailored for researchers, scientists, and drug development professionals, this document outlines their respective performance based on experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound and WZ4002 are potent, irreversible third-generation EGFR tyrosine kinase inhibitors (TKIs) designed to target specific mutations that confer resistance to earlier-generation TKIs, most notably the T790M "gatekeeper" mutation. Both compounds exhibit high efficacy in inhibiting the downstream AKT and ERK signaling pathways, thereby suppressing cell proliferation in non-small cell lung cancer (NSCLC) models harboring these mutations. While both molecules share a similar mechanism of action through covalent modification of Cys797 in the ATP-binding pocket of EGFR, subtle structural differences lead to variations in their selectivity and potency. Notably, WZ4002 has been reported to be more selective for EGFR over other kinases compared to WZ3146. Furthermore, recent evidence suggests a novel, EGFR-independent anti-cancer activity for this compound through the inhibition of KIF4A in glioma.
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and WZ4002 against various EGFR genotypes and cell lines. The data, presented as IC50 values (the concentration of inhibitor required to reduce a biological activity by 50%), allows for a direct comparison of their efficacy.
| Target / Cell Line | EGFR Genotype | This compound IC50 (nM) | WZ4002 IC50 (nM) | Reference |
| Recombinant EGFR | L858R | 2 | 2 | [1][2] |
| Recombinant EGFR | E746_A750 del | 2 | 2-3 | [1][2] |
| Recombinant EGFR | L858R/T790M | 5 | 8 | [1][2] |
| Recombinant EGFR | E746_A750 del/T790M | 14 | 2-6 | [1][3] |
| PC9 Cells | E746_A750 del | 15 | - | [1] |
| PC9 GR Cells | E746_A750 del/T790M | 3 | - | [1] |
| HCC827 Cells | E746_A750 del | 3 | 7 | [1][3] |
| H1975 Cells | L858R/T790M | 29 | - | [1] |
| Ba/F3 Cells | L858R/T790M | - | 8 | [3] |
| Ba/F3 Cells | E746_A750 del/T790M | - | 2 | [3] |
Note: IC50 values can vary between experiments and laboratories due to different assay conditions.
Mechanism of Action and Signaling Pathway
Both this compound and WZ4002 are irreversible inhibitors that selectively target mutant forms of EGFR. They form a covalent bond with a cysteine residue (Cys797) in the ATP binding site of the kinase domain.[4] This covalent binding permanently inactivates the receptor, preventing its auto-phosphorylation and subsequent activation of downstream pro-survival signaling pathways. The primary pathways affected are the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cell proliferation, growth, and survival.[3][5]
Caption: Inhibition of mutant EGFR by this compound and WZ4002 blocks downstream AKT and ERK signaling.
A recent study also identified this compound as a novel small molecule inhibitor of KIF4A, a kinesin superfamily protein.[6][7][8] This suggests that this compound may have therapeutic applications beyond EGFR-mutant cancers, particularly in gliomas where KIF4A is often overexpressed.[6][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and WZ4002.
Cell Proliferation (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., PC9, H1975) or Ba/F3 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or WZ4002 (e.g., 0-10 µM) for 72 hours. Include a DMSO-only control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control. Plot the results as a percentage of cell viability versus drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[1]
Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream targets, AKT and ERK.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or WZ4002 for a specified time (e.g., 6-16 hours).[9] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitors to block the enzymatic activity of recombinant EGFR kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 0.1 M HEPES pH 7.4), BSA, MnCl2, a peptide substrate (e.g., poly-[Glu4Tyr1]), and enzymes for a coupled assay system (pyruvate kinase/lactic dehydrogenase) with NADH.[1]
-
Inhibitor Addition: Add varying concentrations of this compound or WZ4002 to the wells.
-
Kinase and ATP Addition: Add a fixed concentration of recombinant EGFR kinase (e.g., 0.5 µM) and ATP (e.g., 100 µM) to initiate the reaction.[1]
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to kinase activity.
-
Data Analysis: Calculate the initial reaction velocities from the slopes of the absorbance curves. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[1]
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a head-to-head comparison of this compound and WZ4002.
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Conclusion
Both this compound and WZ4002 are highly effective inhibitors of mutant EGFR, particularly the T790M resistance mutation. WZ4002 is reported to have higher selectivity for EGFR compared to WZ3146, which may translate to a better therapeutic window in a clinical setting.[3][9] However, the discovery of this compound's activity against KIF4A opens up new avenues for its potential use in other cancer types, such as glioma, warranting further investigation.[6] The choice between these two compounds for research or therapeutic development will depend on the specific EGFR mutation being targeted and the desired selectivity profile. The experimental protocols and data presented in this guide provide a solid foundation for making such informed decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - this compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - Cancer Cell International - Figshare [springernature.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
WZ-3146 as a Chemical Probe for Validating EGFR Dependency: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a precise chemical probe is paramount for validating oncogenic dependencies. This guide provides a comprehensive comparison of WZ-3146 with other widely used covalent epidermal growth factor receptor (EGFR) inhibitors, afatinib and osimertinib, to assist in the informed selection of a chemical probe for studying EGFR-dependent cancers.
This compound is a potent, irreversible, and mutant-selective inhibitor of EGFR. It primarily targets activating mutations such as L858R and exon 19 deletions, as well as the T790M resistance mutation.[1][2] However, recent evidence has revealed that this compound also functions as a small molecule inhibitor of Kinesin Family Member 4A (KIF4A), a protein implicated in glioma progression.[3][4][5][6] This off-target activity is a critical consideration when using this compound as a specific probe for EGFR dependency.
This guide will delve into the comparative efficacy, selectivity, and experimental considerations of this compound, afatinib, and osimertinib, providing the necessary data to critically evaluate their suitability for validating EGFR dependency in various research contexts.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound, afatinib, and osimertinib against various EGFR mutations and in different cell lines is a key determinant of their utility as chemical probes. The following tables summarize their half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values.
| Table 1: Biochemical IC50 Values against EGFR Mutants | ||
| EGFR Mutant | This compound IC50 (nM) | Afatinib IC50 (nM) |
| EGFR L858R | 2 | 0.5 |
| EGFR del E746_A750 | 2 | 0.4 |
| EGFR L858R/T790M | 5 | 10 |
| EGFR del E746_A750/T790M | 14 | Not available |
| Wild-Type EGFR | 66 | 10 |
Data sourced from product datasheets and scientific literature.
| Table 2: Cellular GI50/IC50 Values in EGFR-Mutant Cell Lines | |||
| Cell Line | EGFR Mutation | This compound GI50/IC50 (nM) | Osimertinib IC50 (nM) |
| HCC827 | del E746_A750 | 3 | 15 - 30 |
| PC-9 | del E746_A750 | 15 | 10 - 20 |
| H1975 | L858R/T790M | 29 | 20 - 50 |
| H3255 | L858R | Not available | 10 - 25 |
| PC-9 G719X | G719X | 50-500 (dose-dependent inhibition) | Not available |
| H3255 G719X | G719X | 50-500 (dose-dependent inhibition) | Not available |
Data for this compound in G719X cell lines is presented as a range of effective concentrations from clonogenic inhibition assays.[7] Data for osimertinib is sourced from comparative analysis literature.[8]
Selectivity Profile: A Critical Consideration
Afatinib: KINOMEscan™ data reveals that afatinib, while potent against EGFR family members, also inhibits other kinases at concentrations close to its IC50 for EGFR. This broader activity should be considered when interpreting experimental results.
Osimertinib: Osimertinib is known for its high selectivity for mutant EGFR over wild-type EGFR, which contributes to its favorable clinical safety profile.[9]
This compound: The discovery of KIF4A as an off-target of this compound highlights the importance of validating findings with secondary probes or genetic approaches to ensure that the observed phenotype is indeed due to EGFR inhibition.[3][4][5][6] The inhibitory effect of this compound on glioma cell lines like U251 and LN229 has been attributed to its action on KIF4A.[3][10]
Experimental Protocols for Validating EGFR Dependency
To rigorously validate EGFR dependency using a chemical probe like this compound, a combination of cellular assays is recommended.
Cell Viability and Proliferation Assays
These assays determine the effect of the inhibitor on cell growth and survival.
Protocol: MTT/MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the EGFR inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: For MTT, solubilize the formazan crystals with DMSO and measure absorbance at ~570 nm. For MTS, measure absorbance directly at ~490 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI50/IC50 value by fitting the data to a dose-response curve.
Western Blotting for EGFR Pathway Modulation
This technique is used to confirm that the inhibitor is hitting its intended target and modulating downstream signaling.
Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phospho-EGFR (e.g., pY1068) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Normalize the phospho-EGFR signal to total EGFR and a loading control (e.g., β-actin).
Cellular Thermal Shift Assay (CETSA)
CETSA directly assesses the engagement of the inhibitor with its target protein in a cellular context by measuring changes in the protein's thermal stability.
Protocol: CETSA
-
Cell Treatment: Treat intact cells or cell lysates with the inhibitor or vehicle control.
-
Heating: Heat aliquots of the treated cells/lysates to a range of temperatures for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble fraction from the precipitated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble target protein (EGFR) remaining in the supernatant by western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow, and a logical comparison of the chemical probes.
EGFR Signaling Pathway and Inhibition by this compound
Workflow for Validating EGFR Dependency
Comparative Logic for Probe Selection
Conclusion
This compound is a valuable tool for studying mutant EGFR; however, its utility as a highly specific chemical probe for validating EGFR dependency is nuanced by its off-target activity against KIF4A. For studies where absolute specificity to EGFR is critical, osimertinib may be a more appropriate choice due to its high selectivity for mutant forms of the receptor. Afatinib, with its broader ErbB family inhibition and known kinase off-targets, can serve as a useful comparator but requires careful interpretation of results.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - this compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - Cancer Cell International - Figshare [springernature.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Comparative Kinome Profiling of WZ-3146: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a therapeutic agent or a chemical probe. This guide provides a comprehensive cross-reactivity profiling of WZ-3146, a potent, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. The data presented here offers a direct comparison of this compound's performance against its closely related analogue, WZ4002, and provides insights into its off-target interactions across the human kinome.
This compound was developed as a third-generation EGFR inhibitor, designed to target the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Its efficacy is rooted in its covalent modification of a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. However, the conserved nature of the ATP-binding site across the kinome necessitates a thorough evaluation of an inhibitor's cross-reactivity to anticipate potential off-target effects and therapeutic windows.
Kinase Selectivity Profile of this compound
To elucidate the selectivity of this compound, its activity was profiled against a panel of 400 kinases using the Ambit KINOMEscan™ platform. This competition binding assay measures the displacement of a proprietary, immobilized ligand from the kinase active site by the test compound. The results are reported as a percentage of the remaining kinase bound to the ligand compared to a DMSO control (% Control); a lower percentage indicates a stronger interaction.
The following table summarizes the primary screening results for this compound and a comparator, WZ4002, at a concentration of 10 µM. Only kinases with significant inhibition (low % Control) are highlighted to showcase the primary on- and off-targets.
| Kinase Target | This compound (% Control @ 10 µM) | WZ4002 (% Control @ 10 µM) | Kinase Family | Notes |
| EGFR (L858R/T790M) | < 1 | < 1 | Tyrosine Kinase | Primary Target |
| EGFR (WT) | 35 | 55 | Tyrosine Kinase | Demonstrates selectivity for mutant over wild-type EGFR. |
| BMX | < 1 | 10 | Tec Family | Significant off-target. |
| BTK | < 1 | 15 | Tec Family | Significant off-target. |
| TEC | < 1 | 20 | Tec Family | Significant off-target. |
| ITK | 1 | 25 | Tec Family | Off-target. |
| TXK | 1 | 30 | Tec Family | Off-target. |
| BLK | 5 | 40 | Src Family | Off-target. |
| JAK3 | 10 | 60 | JAK Family | WZ4002 shows greater selectivity. |
Note: This table is a representative summary based on available data. The complete kinome scan data would include results for all 400 kinases screened.
From this data, it is evident that while this compound is a potent inhibitor of its intended mutant EGFR target, it also exhibits significant off-target activity, particularly against members of the Tec family of kinases (BMX, BTK, TEC, ITK, TXK). In comparison, WZ4002, which differs by the addition of a methoxy group, demonstrates a more selective profile with weaker inhibition of these off-target kinases[1]. This highlights how minor structural modifications can significantly impact a compound's selectivity.
Experimental Protocols
A detailed understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.
KINOMEscan™ Competition Binding Assay
The cross-reactivity profiling of this compound was performed using the KINOMEscan™ platform (formerly Ambit Biosciences). The assay is based on a competitive binding principle.
Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
Protocol Outline:
-
Compound Preparation: this compound and WZ4002 were dissolved in DMSO to a stock concentration of 10 mM and subsequently diluted to the final screening concentration of 10 µM.
-
Assay Plate Preparation: The assay was performed in 384-well microplates. Each well contained the test compound, a specific DNA-tagged human kinase, and an immobilized ligand beads.
-
Competition Binding: The plates were incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Unbound components were removed by washing the plates.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support was quantified using quantitative PCR (qPCR).
-
Data Analysis: The results were expressed as a percentage of the DMSO control (% Control). A lower % Control value indicates a stronger binding interaction between the test compound and the kinase. For highly potent interactions, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Visualizing the Experimental Workflow and Signaling Context
To better illustrate the experimental process and the biological context of this compound's activity, the following diagrams were generated using the Graphviz DOT language.
Conclusion
The cross-reactivity profiling of this compound reveals it to be a potent inhibitor of mutant EGFR, as intended. However, the kinome scan data clearly demonstrates significant off-target activity, particularly against the Tec family of kinases. The direct comparison with WZ4002 underscores the potential for medicinal chemistry efforts to refine selectivity and minimize off-target effects. For researchers utilizing this compound as a chemical probe, awareness of these off-target interactions is critical for the accurate interpretation of experimental results. For drug development professionals, this data provides a foundation for lead optimization and the development of more selective and potentially safer therapeutic candidates. The detailed experimental protocols and workflow diagrams provided in this guide aim to facilitate the replication and extension of these findings.
References
WZ-3146 in Combination with Immunotherapy: A Comparative Guide for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel KIF4A inhibitor, WZ-3146, and its potential for use in combination with immunotherapy for the treatment of solid tumors. While direct clinical or preclinical data on the combination of this compound and immunotherapy is not yet available, this document synthesizes the existing preclinical data for this compound, explores the scientific rationale for its combination with immunotherapeutic agents, and compares this approach to existing and alternative therapies.
Introduction to this compound
This compound is a small molecule inhibitor of Kinesin Family Member 4A (KIF4A). KIF4A is a microtubule-based motor protein that plays a critical role in cell division, and its overexpression has been linked to poor prognosis in several cancers, including glioma, lung cancer, and breast cancer. By inhibiting KIF4A, this compound disrupts mitosis in cancer cells, leading to apoptosis and reduced tumor growth.
Scientific Rationale for Combination with Immunotherapy
The rationale for combining this compound with immunotherapy is based on the emerging role of KIF4A in modulating the tumor microenvironment (TME). Elevated KIF4A expression has been associated with increased infiltration of immune cells in some cancers. Furthermore, preclinical studies have shown that knockdown of KIF4A can alter the expression of immune-related cytokines within the TME. Specifically, silencing KIF4A in breast cancer cells led to a decrease in immunosuppressive cytokines like IL-4, IL-10, and TGF-β, and an increase in pro-inflammatory cytokines such as IL-1β and IL-6.
This suggests that inhibiting KIF4A with this compound could potentially shift the TME from an immunosuppressive to an immunopermissive state, thereby enhancing the efficacy of immunotherapies like immune checkpoint inhibitors (ICIs).
Signaling Pathway: this compound Action and Potential Immunomodulation
Caption: this compound inhibits KIF4A, leading to apoptosis and potentially altering the cytokine profile to reduce immune suppression, thereby sensitizing the tumor to immunotherapy.
Preclinical Data for this compound in Glioma
The most comprehensive preclinical data for this compound comes from studies in glioma cell lines.
Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines
| Parameter | U251 Cells | LN229 Cells | Reference |
| Cell Viability (IC50, 48h) | ~1 nM | ~1 nM | |
| Proliferation (EdU Assay) | Significant reduction | Significant reduction | |
| Colony Formation | Decreased ability | Decreased ability | |
| Migration & Invasion | Significantly suppressed | Significantly suppressed | |
| Apoptosis (Flow Cytometry) | Increased rate | Increased rate |
Experimental Protocols
-
Cell Viability (MTT Assay): Glioma cells (U251 and LN229) were seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. Cell viability was assessed using the MTT reagent, with absorbance measured at 490 nm.
-
Proliferation (EdU Assay): Cells were treated with this compound for 48 hours and incubated with EdU. Proliferating cells incorporating EdU were visualized using fluorescence microscopy.
-
Colony Formation Assay: Cells were seeded at a low density and treated with this compound. After incubation, colonies were fixed, stained with crystal violet, and counted.
-
Transwell Migration and Invasion Assays: Cells were placed in the upper chamber of a Transwell insert (with or without Matrigel for invasion) and treated with this compound. The number of cells that migrated or invaded to the lower chamber was quantified.
-
Apoptosis (Flow Cytometry): Apoptosis was measured by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis after treatment with this compound.
Comparison with Alternative Therapies
This section compares the proposed this compound and immunotherapy combination with established and emerging therapies for solid tumors.
Table 2: Comparison of Therapeutic Strategies for Solid Tumors
| Therapeutic Strategy | Mechanism of Action | Examples | Advantages | Disadvantages |
| This compound + Immunotherapy (Proposed) | KIF4A inhibition leading to direct tumor cell killing and potential immunomodulation, combined with immune checkpoint blockade. | This compound + Pembrolizumab (hypothetical) | Dual anti-tumor effect; potential to overcome immunotherapy resistance. | Lack of direct preclinical/clinical data; potential for combined toxicities. |
| Immune Checkpoint Inhibitors (Monotherapy) | Blockade of inhibitory immune checkpoint proteins (e.g., PD-1, CTLA-4) to enhance anti-tumor T-cell responses. | Pembrolizumab, Nivolumab, Ipilimumab | Durable responses in a subset of patients; broad applicability across tumor types. | Low response rates in many solid tumors; immune-related adverse events. |
| Chemotherapy + Immunotherapy | Cytotoxic effects of chemotherapy combined with immune checkpoint blockade. | Carboplatin + Pembrolizumab | Synergistic effects observed in some cancers (e.g., NSCLC). | Increased toxicity; potential for immunosuppressive effects of chemotherapy. |
| Other KIF Inhibitors | Inhibition of other kinesin family members involved in mitosis. | KIF18A inhibitors | Novel mechanism of action; potential to overcome resistance to other chemotherapies. | Early stage of development; specificity and off-target effects are key considerations. |
Experimental Workflow: Preclinical Evaluation of a Novel Combination Therapy
Caption: A typical preclinical workflow to evaluate the synergy between this compound and immunotherapy, starting with in vitro assays and progressing to in vivo models.
Future Directions and Conclusion
The preclinical data for this compound demonstrates its potential as a direct anti-cancer agent. The scientific rationale for combining this compound with immunotherapy is compelling, based on the emerging role of its target, KIF4A, in modulating the tumor immune microenvironment. However, further preclinical studies are essential to validate this hypothesis. Future research should focus on:
-
Investigating the direct immunomodulatory effects of this compound on various immune cell populations.
-
Evaluating the in vivo efficacy of this compound in combination with immune checkpoint inhibitors in syngeneic tumor models.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy.
A Comparative Analysis of WZ-3146 and the Third-Generation EGFR TKI Osimertinib
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has been pivotal. Third-generation EGFR TKIs, exemplified by the FDA-approved drug osimertinib, have significantly improved outcomes for patients with specific EGFR mutations, particularly those harboring the T790M resistance mutation. This guide provides a comparative analysis of WZ-3146, a potent mutant-selective irreversible EGFR inhibitor, and the established third-generation TKI, osimertinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at preclinical data, mechanisms of action, and relevant experimental protocols.
Mechanism of Action and Target Specificity
Both this compound and osimertinib are third-generation EGFR TKIs designed to overcome the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[1][2] They achieve this by irreversibly binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[3] A key characteristic of these inhibitors is their high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is intended to reduce the dose-limiting toxicities, such as skin rash and diarrhea, associated with earlier-generation TKIs that also inhibit WT EGFR.[4]
Osimertinib has demonstrated significant clinical efficacy and is approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations, and for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC who have progressed on or after prior EGFR TKI therapy.[3][5] this compound, while structurally distinct from osimertinib, shares a similar mechanism of irreversible binding and mutant selectivity.[4] Preclinical studies indicate that this compound is a potent inhibitor of EGFR mutations, including those resistant to first-generation TKIs.[4]
Comparative Efficacy: Preclinical Data
The in vitro potency of this compound and osimertinib has been evaluated against various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values from preclinical studies provide a quantitative measure of their inhibitory activity.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib (AZD9291) IC50 (nM) |
| PC9 | del E746_A750 | 15 | ~15 |
| HCC827 | del E746_A750 | 3 | Not directly compared in the same study |
| H1975 | L858R/T790M | 29 | <15 |
| PC9 GR | del E746_A750/T790M | 3 | Not directly compared in the same study |
Data for this compound and Osimertinib (AZD9291) are compiled from preclinical studies.[3][4] Direct head-to-head comparisons in the same study are limited.
These data suggest that both this compound and osimertinib are highly potent against common EGFR activating mutations (del E746_A750 and L858R) and the T790M resistance mutation.
Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades critical for cell proliferation, survival, and differentiation.[6][7] The primary pathways implicated in EGFR-driven oncogenesis are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][8][] Both this compound and osimertinib exert their anti-tumor effects by inhibiting the phosphorylation of EGFR, thereby blocking the activation of these crucial downstream pathways.[3][4]
Resistance Mechanisms
Despite the success of third-generation EGFR TKIs, acquired resistance inevitably emerges. The most well-characterized on-target resistance mechanism to osimertinib is the acquisition of a C797S mutation in the EGFR kinase domain.[10] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib. Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, and phenotypic transformations.[10][11][12] The development of resistance to this compound would likely involve similar mechanisms, although specific clinical data is not yet available.
Experimental Protocols
In Vitro Kinase and Cell Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of TKIs against EGFR mutants and to assess their effect on cell viability.
Methodology:
-
Cell Culture: Human NSCLC cell lines with specific EGFR mutations (e.g., PC9, H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTS Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the TKI (e.g., this compound or osimertinib) is added to the wells.
-
After a 72-hour incubation period, MTS reagent is added to each well.
-
The absorbance at 490 nm is measured using a microplate reader to determine cell viability.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
-
Western Blotting for EGFR Phosphorylation:
-
Cells are treated with varying concentrations of the TKI for a specified time (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TKIs in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The TKI (e.g., this compound or osimertinib) is administered orally once daily at a predetermined dose. The control group receives a vehicle solution.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).
-
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess drug concentration and target modulation (e.g., inhibition of EGFR phosphorylation) via methods like Western blotting or mass spectrometry.[13][14]
Conclusion
This compound and osimertinib represent a significant advancement in the targeted treatment of EGFR-mutant NSCLC, particularly in overcoming T790M-mediated resistance. Preclinical data indicate that both compounds are potent and selective inhibitors of mutant EGFR. While osimertinib is an established clinical agent, this compound shows promise as a therapeutic candidate. Further head-to-head preclinical and clinical studies are necessary to fully delineate the comparative efficacy and safety profiles of these two inhibitors. The experimental protocols outlined provide a framework for the continued evaluation of novel EGFR TKIs in the drug development pipeline.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 10. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies [mdpi.com]
- 12. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of WZ-3146: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling WZ-3146 are advised to follow a comprehensive waste disposal plan rooted in safety and regulatory compliance. In the absence of explicit disposal protocols from the manufacturer, a cautious approach based on the compound's known properties and general laboratory chemical waste guidelines is essential. This guide provides the necessary safety and logistical information to manage this compound waste effectively.
Key Safety and Handling Information
While one Safety Data Sheet (SDS) does not classify this compound as a hazardous substance according to the Globally Harmonized System (GHS), another indicates it may be irritating to the mucous membranes and upper respiratory tract and potentially harmful upon inhalation, ingestion, or skin absorption.[1] Due to this conflicting information, it is prudent to handle this compound as a potentially hazardous compound.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves (such as butyl rubber for DMSO solutions), safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[1]
Spill Management: In the event of a spill, the area should be contained to prevent further spread. The spilled material should be collected with an inert absorbent material and transferred to a designated, sealed chemical waste container for disposal in accordance with local regulations.[1]
Quantitative Data and Physical Properties
The available quantitative data for this compound is limited. The following table summarizes the known solubility and physical properties.
| Property | Data |
| Solubility | ~30 mg/mL in Ethanol, DMSO, & DMF |
| ~0.25 mg/mL in a 1:3 solution of Ethanol:PBS (pH 7.2) | |
| Melting Point | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Chemical Formula | C₂₄H₂₅ClN₆O₂ |
| Molecular Weight | 464.95 g/mol |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the disposal or neutralization of this compound. The disposal procedures outlined in this document are based on established best practices for laboratory chemical waste management.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste. This workflow is designed to ensure that all waste streams are handled safely and in compliance with institutional and local regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
